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  • Product: 5-Chloro-6-ethoxypyridine-3-carboxylic acid
  • CAS: 954277-71-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 5-Chloro-6-ethoxypyridine-3-carboxylic Acid in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern drug discovery, the selection of privileged scaffolds is critical f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the selection of privileged scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS: 954277-71-5)[1] has emerged as a highly versatile building block. By leveraging the electron-deficient nature of the pyridine core, this intermediate offers a unique combination of steric bulk, lipophilicity, and directional hydrogen bonding.

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and standardized protocols for its integration into medicinal chemistry workflows.

Structural and Physicochemical Profiling

The utility of 5-chloro-6-ethoxypyridine-3-carboxylic acid stems from the synergistic effects of its substituents. Understanding the causality behind these properties is essential for rational drug design.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the scaffold.

PropertyValueMechanistic Implication
CAS Number 954277-71-5Unique identifier for procurement and registry.
Molecular Formula C₈H₈ClNO₃Defines stoichiometry for downstream coupling.
Molecular Weight 201.61 g/mol Low MW allows for substantial elaboration without exceeding Lipinski's Rule of 5.
Estimated LogP 2.1 – 2.5Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) 61.8 ŲBalances aqueous solubility with passive diffusion capabilities.
Hydrogen Bond Donors (HBD) 1Provided by the C3-carboxylic acid.
Hydrogen Bond Acceptors (HBA) 4Provided by the pyridine nitrogen, ethoxy oxygen, and carboxylate oxygens.
Mechanistic Causality of Substituents
  • The Pyridine Core: Unlike a phenyl ring, the pyridine nitrogen acts as a built-in hydrogen bond acceptor and improves aqueous solubility. However, basic amines often carry hERG toxicity liabilities.

  • C5-Chloro Group: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the adjacent pyridine nitrogen, rendering it non-basic at physiological pH and mitigating off-target hERG binding. Additionally, the chlorine atom increases lipophilic efficiency (LipE), allowing the scaffold to tightly occupy hydrophobic pockets (e.g., kinase hinge regions).

  • C6-Ethoxy Group: The ethoxy group provides a dual function. Sterically, it restricts the rotational degrees of freedom of adjacent substituents, locking the molecule into a bioactive conformation. Electronically, it acts as a hydrogen bond acceptor while its resonance donation (+R) partially offsets the inductive withdrawal of the chlorine, fine-tuning the electronic landscape of the ring.

SARLogic Core Pyridine Core (Electron Deficient) C5_Cl C5-Chloro (+Lipophilicity, -I Effect) Core->C5_Cl C6_OEt C6-Ethoxy (+Steric Bulk, +HBA) Core->C6_OEt C3_COOH C3-Carboxylic Acid (Amide Coupling Site) Core->C3_COOH Effect1 Enhanced Membrane Permeability C5_Cl->Effect1 Effect2 Reduced N-Basicity (Lower hERG Risk) C5_Cl->Effect2 C6_OEt->Effect2 Effect3 Vector for Target Engagement C3_COOH->Effect3

Logical mapping of structural substituents to their physicochemical and pharmacological effects.

Synthetic Methodology: Regioselective SNAr

The most efficient route to synthesize 5-chloro-6-ethoxypyridine-3-carboxylic acid is via the nucleophilic aromatic substitution (SNAr) of 5,6-dichloropyridine-3-carboxylic acid using sodium ethoxide[2].

The Causality of Regioselectivity

A common challenge in heterocyclic chemistry is achieving regiocontrol when multiple leaving groups are present. In 5,6-dichloropyridine-3-carboxylic acid, the C6-chlorine is ortho to the pyridine nitrogen, while the C5-chlorine is meta.

During an SNAr reaction, the nucleophile attacks the ring to form an anionic Meisenheimer complex. When attack occurs at the C6 position, the resulting negative charge is delocalized directly onto the electronegative pyridine nitrogen, vastly stabilizing the transition state[3]. Attack at the C5 position cannot place the negative charge on the nitrogen, making it kinetically unfavorable. Consequently, the ethoxide nucleophile exclusively displaces the C6-chlorine, yielding the desired product with high regioselectivity.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity without the need for complex chromatography.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5,6-dichloropyridine-3-carboxylic acid (1.0 equiv) in anhydrous ethanol (0.5 M concentration).

  • Nucleophilic Attack: Cool the solution to 0 °C using an ice bath. Slowly add a freshly prepared solution of sodium ethoxide (NaOEt, 2.5 equiv) in ethanol dropwise over 30 minutes. The excess base is required to deprotonate the carboxylic acid first, forming the carboxylate salt before the SNAr occurs.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progression via LC-MS until the starting material is fully consumed.

  • Quenching & Acidification: Cool the mixture to room temperature and concentrate it in vacuo to remove the majority of the ethanol. Dissolve the resulting residue in a minimal amount of distilled water. Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches ~3.0.

  • Isolation: The product, 5-chloro-6-ethoxypyridine-3-carboxylic acid, will precipitate as a white-to-off-white solid. Filter the precipitate under vacuum, wash with ice-cold water (2 × 10 mL) to remove inorganic salts, and dry overnight in a vacuum oven at 45 °C. Expected yield: 80–85%.

SynthesisWorkflow Start 5,6-Dichloropyridine-3- carboxylic acid Step1 Nucleophilic Aromatic Substitution (NaOEt, EtOH) Start->Step1 Regioselective SNAr Step2 Acidification (HCl) & Precipitation Step1->Step2 pH Adjustment Step3 Filtration & Drying Step2->Step3 Isolation Product 5-Chloro-6-ethoxypyridine- 3-carboxylic acid Step3->Product Yield ~85% QC HPLC & NMR Validation Product->QC Purity Check

Workflow for the regioselective synthesis and analytical validation of the target compound.

Analytical Validation Protocol

To ensure the integrity of the synthesized building block prior to downstream amide coupling, the following self-validating analytical checks must be performed:

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 50 mm, 3.5 µm).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 5 minutes.

  • Detection: UV absorbance at 254 nm and 220 nm. The target compound should elute as a single sharp peak, indicating >95% purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: DMSO-d₆.

  • ¹H NMR Signatures:

    • The pyridine ring protons at C2 and C4 will appear as two distinct doublets in the aromatic region (approx. 8.0 - 8.6 ppm) with a small meta-coupling constant (J ≈ 2.0 Hz).

    • The ethoxy group will present a characteristic quartet for the -CH₂- group (approx. 4.4 ppm) and a triplet for the -CH₃ group (approx. 1.3 ppm).

    • A broad singlet for the carboxylic acid -OH will appear far downfield (>12.0 ppm), confirming the successful acidification and isolation of the free acid rather than the sodium salt.

References

  • AccelaChemBio. "954277-71-5 5-chloro-6-ethoxypyridine-3-carboxylic acid". AccelaChem. URL: [Link]

  • Future Medicinal Chemistry. "5-alkyl-1,3-oxazole derivatives of piperazinyl-pyridines as bioisosteres of amide-linked C-ring substituents". Ovid. URL: [Link]

  • Tetrahedron Letters. "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides". ResearchGate. DOI: 10.1016/j.tetlet.2011.06.007. URL: [Link]

Sources

Exploratory

Technical Guide to 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS 954277-71-5): Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary In modern drug discovery, functionalized nicotinic acid derivatives serve as privileged scaffolds for developing targeted therapeutics, ranging from kinase inhibitors to G-protein coupled receptor (GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized nicotinic acid derivatives serve as privileged scaffolds for developing targeted therapeutics, ranging from kinase inhibitors to G-protein coupled receptor (GPCR) modulators. 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS 954277-71-5) is a highly versatile, orthogonally functionalized heterocyclic building block. The strategic placement of an electron-withdrawing chlorine atom at the C5 position and an electron-donating ethoxy group at the C6 position fine-tunes both the lipophilicity and the electronic landscape of the pyridine ring.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property lookup. This guide provides a deep dive into the molecular architecture, the causality behind its regioselective synthesis, self-validating analytical protocols, and its downstream applications in pharmacophore generation.

Molecular Architecture and Physicochemical Profiling

The utility of 5-chloro-6-ethoxypyridine-3-carboxylic acid stems from its unique push-pull electronic system. The pyridine nitrogen acts as an electron sink, activating the ring toward nucleophilic attack, while the C3 carboxylic acid provides a highly reliable handle for amide coupling.

Quantitative data regarding the compound's physical and chemical properties, verified by leading chemical suppliers such as [1] and [2], are summarized in Table 1 below.

Table 1: Physicochemical Properties Summary
PropertyValueScientific Implication
Chemical Name 5-Chloro-6-ethoxypyridine-3-carboxylic acidStandard IUPAC nomenclature.
CAS Number 954277-71-5Unique registry identifier for procurement and IP tracking.
Molecular Formula C₈H₈ClNO₃Confirms the presence of the mono-ethoxylated core [3].
Molecular Weight 201.61 g/mol Optimal low molecular weight for fragment-based drug design (FBDD).
Predicted pKa ~4.5 - 5.0Ensures the molecule is predominantly ionized at physiological pH.
Isotopic Signature 3:1 ratio (M : M+2)Diagnostic mass spectrometry pattern due to the single ³⁵Cl / ³⁷Cl atom.

Mechanistic Synthesis Workflow: Regioselective SNAr

The synthesis of 5-chloro-6-ethoxypyridine-3-carboxylic acid relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The starting material, 5,6-dichloronicotinic acid, contains two potential leaving groups. However, the reaction is entirely selective for the C6 position.

The Causality of Regioselectivity: The pyridine nitrogen is strongly electron-withdrawing via resonance, activating the ortho (C2, C6) and para (C4) positions. When the ethoxide nucleophile attacks the C6 position, the resulting anionic intermediate (Meisenheimer complex) is stabilized by delocalization of the negative charge directly onto the electronegative pyridine nitrogen. The C5 chlorine is meta to the nitrogen and only benefits from weaker inductive activation, rendering the C6 position orders of magnitude more electrophilic [4].

SNAr_Synthesis SM 5,6-Dichloronicotinic Acid (Electrophile) MC Meisenheimer Complex (Resonance Stabilized) SM->MC C6 Attack NUC Sodium Ethoxide (Nucleophile) NUC->MC SALT Sodium 5-chloro-6-ethoxy- nicotinate MC->SALT Chloride Expulsion PROD 5-Chloro-6-ethoxypyridine- 3-carboxylic acid SALT->PROD HCl Acidification (pH 3-4)

Regioselective SNAr synthesis workflow for 5-chloro-6-ethoxypyridine-3-carboxylic acid.
Step-by-Step Protocol: SNAr Synthesis

This protocol is designed as a self-validating system utilizing isotopic shift tracking.

  • Preparation: Suspend 5,6-dichloronicotinic acid (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Nucleophile Addition: Slowly add a solution of sodium ethoxide (NaOEt) in ethanol (3.1 eq) at 0 °C.

    • Causality: 1.0 eq neutralizes the carboxylic acid to the sodium salt. The remaining 2.1 eq drives the SNAr reaction and compensates for trace moisture.

  • Reaction: Heat the mixture to 60 °C for 4 hours.

  • Self-Validation (LC-MS In-Process Control): Sample the reaction. The starting material exhibits a 9:6:1 isotopic cluster (due to two Cl atoms). The reaction is deemed complete when this signal is entirely replaced by a 3:1 isotopic cluster (M : M+2), definitively proving mono-substitution.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and reconstitute in water. Acidify dropwise with 1M HCl to pH 3-4.

  • Recovery: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure product.

Analytical Validation Protocol (HPLC-UV & LC-MS)

To guarantee the integrity of the synthesized or procured building block, a robust analytical method is required.

Step-by-Step Protocol: Purity and Identity Verification
  • Column Selection: C18 Reverse Phase (e.g., 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase Configuration:

    • Phase A: MS-grade Water + 0.1% Formic Acid.

    • Phase B: MS-grade Acetonitrile + 0.1% Formic Acid.

    • Causality: The inclusion of 0.1% Formic Acid (pH ~2.7) ensures the carboxylic acid (pKa ~4.5) remains fully protonated. If analyzed at neutral pH, the ionized carboxylate would interact with residual silanols on the stationary phase, causing severe peak tailing and retention time drift.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the pyridine chromophore) and ESI-MS (Negative ion mode, targeting [M-H]⁻ at m/z 200.0).

  • Pass Criteria: Main peak > 98% Area Under Curve (AUC).

Applications in Medicinal Chemistry: Pharmacophore Generation

In drug development, 5-chloro-6-ethoxypyridine-3-carboxylic acid is predominantly utilized to generate complex nicotinamide pharmacophores. The carboxylic acid is coupled with various primary or secondary amines to explore structure-activity relationships (SAR).

Amide_Coupling ACID 5-Chloro-6-ethoxypyridine- 3-carboxylic acid ESTER HOAt Active Ester (Highly Electrophilic) ACID->ESTER + HATU/DIPEA ACT HATU / DIPEA (Activation Reagents) ACT->ESTER AMIDE Target Nicotinamide Pharmacophore ESTER->AMIDE Amine Addition AMINE Primary/Secondary Amine (Nucleophile) AMINE->AMIDE

HATU-mediated amide coupling pathway for nicotinamide pharmacophore generation.
Step-by-Step Protocol: HATU-Mediated Amide Coupling
  • Activation: Dissolve 5-chloro-6-ethoxypyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).

    • Causality: DIPEA is a sterically hindered base that deprotonates the acid without acting as a competing nucleophile. HATU rapidly converts the acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.

  • Self-Validation Check: A quick LC-MS aliquot at T=10 minutes should show complete conversion of the acid mass to the HOAt-ester mass intermediate.

  • Coupling: Add the target amine (1.2 eq) to the activated mixture. Stir at room temperature for 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated for downstream purification.

References

  • AccelaChemBio. 954277-71-5 5-chloro-6-ethoxypyridine-3-carboxylic acid Product Profile. Retrieved from: [Link]

  • 001Chemical. Search CAS 954277-71-5 Database Entry. Retrieved from:[Link]

Foundational

The Ascending Pharmacological Profile of 5-Chloro-6-ethoxypyridine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The pyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Within this broad class of compounds, derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Within this broad class of compounds, derivatives of 5-Chloro-6-ethoxypyridine-3-carboxylic acid are emerging as a focal point for research and development due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of these derivatives. We will delve into their demonstrated efficacy as anticancer and antibacterial agents, and their role as modulators of key physiological receptors. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development, offering both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Importance of the Pyridine-3-Carboxylic Acid Core

The pyridine ring, a quintessential six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern pharmaceutical design. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal scaffold for interacting with a wide array of biological targets. When functionalized with a carboxylic acid at the 3-position, the resulting nicotinic acid (pyridine-3-carboxylic acid) framework has given rise to a multitude of drugs with diverse applications.

The strategic introduction of a chloro group at the 5-position and an ethoxy group at the 6-position of the pyridine-3-carboxylic acid core creates a unique chemical entity with a distinct pharmacological profile. The electron-withdrawing nature of the chlorine atom and the electron-donating, lipophilic character of the ethoxy group significantly influence the molecule's reactivity, binding affinity, and pharmacokinetic properties. This guide will specifically explore the biological landscape of these 5-chloro-6-ethoxy derivatives and their analogues.

Synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic Acid Derivatives

The synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid and its derivatives often begins with commercially available starting materials, such as 5,6-dichloronicotinic acid. A general synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 6-position with an ethoxy group, followed by functionalization of the carboxylic acid moiety.

Experimental Protocol: Synthesis of 5-chloro-N-cyclohexyl-6-ethoxynicotinamide

This protocol is adapted from a similar synthesis of 6-thio substituted-nicotinamide derivatives and illustrates a common synthetic route.[1]

  • Acid Chloride Formation: 5,6-Dichloronicotinic acid (1 equivalent) is refluxed with thionyl chloride (SOCl₂) (3 equivalents) and a catalytic amount of dimethylformamide (DMF) for 30 minutes to yield 5,6-dichloronicotinoyl chloride.[1] The reaction mixture is then cooled and concentrated under reduced pressure.

  • Amidation: The resulting 5,6-dichloronicotinoyl chloride is dissolved in dichloromethane (DCM). Cyclohexylamine (1.1 equivalents) and triethylamine (1.2 equivalents) are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Nucleophilic Substitution: To the crude product from the previous step, sodium ethoxide (1.5 equivalents) is added in a suitable solvent like ethanol. The reaction is heated to facilitate the substitution of the 6-chloro group with the ethoxy group.

  • Work-up and Purification: The reaction mixture is poured onto crushed ice to precipitate the product. The solid is collected by filtration, washed with water, and purified by column chromatography using a suitable eluent system (e.g., chloroform:methanol, 90:10).[1]

Synthesis_Workflow A 5,6-Dichloronicotinic acid B 5,6-Dichloronicotinoyl chloride A->B SOCl2, DMF C 5-Chloro-6-chloro-N-cyclohexylnicotinamide B->C Cyclohexylamine, Et3N, DCM D 5-Chloro-N-cyclohexyl-6-ethoxynicotinamide C->D NaOEt, EtOH

Caption: Synthetic workflow for 5-Chloro-N-cyclohexyl-6-ethoxynicotinamide.

Anticancer Activity: A Promising Frontier

Derivatives of substituted pyridine-3-carboxylic acids have demonstrated significant potential as anticancer agents.[2] The introduction of a 5-chloro substituent, in particular, has been a key feature in several classes of potent cytotoxic compounds. While direct studies on 5-Chloro-6-ethoxypyridine-3-carboxylic acid derivatives are emerging, the broader family of chloro-substituted pyridine and indole carboxamides provides compelling evidence for their therapeutic promise.[3][4]

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer activity of these compounds is often multi-faceted, involving the inhibition of critical enzymes and the induction of apoptosis.

  • Enzyme Inhibition: Many pyridine derivatives function as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR) and the tricarboxylic acid (TCA) cycle enzymes.[4][5] The chloroacridine derivatives, for instance, have been shown to induce regulated cell death in melanoma by interfering with TCA cycle enzymes.[5]

  • Apoptosis Induction: A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Carboxamide derivatives have been shown to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins like Bcl-2.[2]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3]

  • Cell Seeding: Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[2][3]

  • Compound Treatment: The synthesized 5-Chloro-6-ethoxypyridine-3-carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.[2]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with compounds at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance and calculate cell viability E->F

Caption: Workflow for the MTT cytotoxicity assay.

Quantitative Data Summary: Anticancer Activity of Related Compounds

The following table summarizes the IC₅₀ values of some related carboxamide derivatives against various cancer cell lines, highlighting the potential potency of this chemical class.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indole CarboxamidesK-562 (Leukemia)0.33 - 0.61[3]
Indole CarboxamidesHCT-116 (Colon)2.64 - 3.98[3]
Indole CarboxamidesMCF-7 (Breast)7.16 - 10.6[3]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesPanc-1 (Pancreas)GI₅₀ = 29 nM (for compound 5f)[4]
Dihydropyridine Carboxylic AcidsHCT-15 (Colon)7.94 - 9.24[6][7]

Antibacterial Activity: Combating Drug Resistance

The pyridine-3-carboxylic acid scaffold is also a well-established pharmacophore in the development of antibacterial agents, with the quinolone and naphthyridone classes being prominent examples.[8] The introduction of halogen and alkoxy substituents can significantly modulate the antibacterial spectrum and potency of these compounds.[9]

Mechanism of Action: Inhibition of Bacterial Processes

The antibacterial activity of these derivatives can be attributed to the inhibition of essential bacterial processes.

  • Inhibition of Protein Synthesis: Some 1,8-naphthyridone-3-carboxylic acid derivatives have been shown to inhibit bacterial protein synthesis.[9]

  • Disruption of Cell Wall Synthesis: While not explicitly detailed for this specific subclass, many heterocyclic compounds exert their antibacterial effects by interfering with the synthesis of the bacterial cell wall.

Experimental Protocol: Antibacterial Susceptibility Testing (Paper Disc Diffusion Method)

The paper disc diffusion method is a widely used qualitative method to assess the antibacterial activity of a compound.[1]

  • Bacterial Culture Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared and spread evenly onto the surface of a suitable agar medium in a Petri dish.

  • Disc Application: Sterile paper discs impregnated with known concentrations of the synthesized compounds are placed on the agar surface. A disc with the solvent used for dissolving the compounds serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Modulation of Receptors: Avenues for Neurological and Antiemetic Applications

Derivatives of pyridine-3-carboxylic acid have been extensively investigated for their ability to modulate the activity of various receptors in the central and peripheral nervous systems. Notably, analogues such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid have been identified as potent antagonists of dopamine D₂ and D₃ receptors, as well as serotonin 5-HT₃ receptors.[10][11] This dual antagonism is a highly sought-after property for the development of broad-spectrum antiemetic agents.[10]

While the specific receptor binding profile of 5-Chloro-6-ethoxypyridine-3-carboxylic acid derivatives is yet to be fully elucidated, the structural similarities to known dopamine and serotonin receptor antagonists suggest that this is a promising area for future investigation.

Conclusion and Future Directions

The 5-Chloro-6-ethoxypyridine-3-carboxylic acid scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The available literature on structurally related compounds strongly suggests that these derivatives are likely to exhibit significant anticancer and antibacterial activities. Furthermore, their potential as modulators of key neurological receptors opens up exciting possibilities for the treatment of a range of disorders.

Future research in this area should focus on:

  • Systematic Synthesis and Library Development: The creation of a diverse library of 5-Chloro-6-ethoxypyridine-3-carboxylic acid derivatives with various substitutions on the carboxylic acid moiety will be crucial for establishing comprehensive structure-activity relationships (SAR).

  • Broad Biological Screening: These derivatives should be screened against a wide panel of cancer cell lines, bacterial strains, and a diverse array of G-protein coupled receptors and ion channels to fully uncover their therapeutic potential.

  • Mechanistic Studies: In-depth studies are required to elucidate the precise molecular mechanisms underlying the observed biological activities. This includes identifying specific protein targets and signaling pathways.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds and pave the way for the development of next-generation medicines.

References

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin.
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  • 5-chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid. MilliporeSigma.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC.
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  • Synthesis and antibacterial activity of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid deriv
  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. ScienceDirect.
  • Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents. Oriental Journal of Chemistry.
  • Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. PubMed.
  • 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid. BLDpharm.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC.
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  • Synthesis of 1-(5-Chloro-2-Hydroxy - Amanote Research. Amanote Research.
  • Carboxylic acid derivatives and drugs containing the same.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
  • Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide deriv

Sources

Exploratory

5-Chloro-6-ethoxypyridine-3-carboxylic Acid: Structural Analogs and SAR in S1P1 Receptor Agonist Development

Executive Summary The development of Sphingosine-1-phosphate receptor 1 (S1P1) agonists represents a cornerstone in the management of autoimmune diseases, most notably multiple sclerosis. Early generations of S1P1 modula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Sphingosine-1-phosphate receptor 1 (S1P1) agonists represents a cornerstone in the management of autoimmune diseases, most notably multiple sclerosis. Early generations of S1P1 modulators, while highly efficacious at sequestering lymphocytes in secondary lymphoid organs, were plagued by off-target effects, including in vitro phototoxicity associated with specific chemotypes like aminopyridines [1].

This technical guide explores the medicinal chemistry, Structure-Activity Relationship (SAR), and synthetic application of 5-chloro-6-ethoxypyridine-3-carboxylic acid (CAS No. 954277-71-5). As a critical building block, this alkoxypyridine intermediate elegantly solves the phototoxicity liabilities of its aminopyridine predecessors while drastically improving pharmacokinetic (PK) profiles, specifically the oral half-life [1, 2].

Biological Target & Mechanism of Action

S1P1 is a G-protein coupled receptor (GPCR) that regulates lymphocyte egress from lymph nodes. Agonists of this receptor initially activate Gi signaling, leading to a transient reduction in cAMP. However, the therapeutic efficacy of these compounds relies on functional antagonism . Sustained agonism induces β-arrestin recruitment, leading to rapid receptor internalization, ubiquitination, and proteasomal degradation. Without surface S1P1 receptors, lymphocytes lose their chemotactic gradient sensitivity to endogenous S1P and remain sequestered in the lymph nodes[3].

S1P1_Pathway A Alkoxypyridine Agonist (e.g., 5-Cl-6-ethoxy) B S1P1 Receptor Activation A->B High Affinity Binding C G-protein (Gi) Signaling (cAMP reduction) B->C Transient D Receptor Internalization (β-arrestin mediated) B->D Sustained Agonism E Functional Antagonism (Receptor Degradation) D->E Ubiquitination F Lymphocyte Sequestration in Lymph Nodes E->F Prevents Egress

S1P1 receptor activation and functional antagonism pathway.

Medicinal Chemistry & SAR Optimization

The Phototoxicity Challenge

Early SAR campaigns identified aminopyridine derivatives as highly potent and selective S1P1 agonists. However, these compounds exhibited severe in vitro phototoxicity. The causality lies in the electronic structure: the electron-donating amino group conjugated with the pyridine ring creates a chromophore that strongly absorbs in the UVA range (315–400 nm). Upon UVA exposure, these molecules reach an excited triplet state, transferring energy to molecular oxygen to generate Reactive Oxygen Species (ROS), which subsequently cause lipid peroxidation and cell death [1].

Shift to Alkoxypyridines

To abolish phototoxicity, researchers replaced the amino group with an alkoxy group (e.g., ethoxy). This modification blue-shifts the absorption maximum out of the critical UVA range, effectively neutralizing the phototoxic liability (lowering the Photo Irritancy Factor, PIF) while maintaining the hydrogen-bond acceptor properties required for S1P1 pocket binding [1].

Positional Isomerism and Pharmacokinetics

The position of the pyridine nitrogen relative to the alkoxy and carboxylate groups dictates the in vivo half-life:

  • 2-Pyridines: High selectivity against S1PR3 (minimizing cardiovascular liabilities like bradycardia), but suffer from rapid cytochrome P450-mediated metabolism, resulting in a short half-life.

  • 3-Pyridines (e.g., 5-chloro-6-ethoxypyridine-3-carboxylic acid): The nitrogen position shifts the metabolic soft spots. The addition of the 5-chloro substituent provides critical steric hindrance against adjacent C-oxidation, significantly extending the oral half-life and ensuring a prolonged pharmacological duration of action [1, 2].

SAR Data Summary
Compound ClassRepresentative MotifS1PR1 EC50 (nM)S1PR3 EC50 (nM)Phototoxicity (PIF)Oral Half-life (t1/2)
Aminopyridine 2-amino-pyridine< 1.0> 100High (> 5.0)Moderate
2-Alkoxypyridine 2-alkoxy-pyridine0.5 - 1.5> 500Low (< 2.0)Short
3-Alkoxypyridine 5-Cl-6-ethoxy-pyridine0.5 - 2.0100 - 200Low (< 2.0)Significantly Long
4-Alkoxypyridine 4-alkoxy-pyridine0.5 - 2.0100 - 200Low (< 2.0)Long

Data synthesized from foundational SAR studies on alkoxy-pyridine S1P1 modulators [1, 2]. A PIF < 2.0 indicates an absence of phototoxic potential.

Experimental Workflows & Protocols

The carboxylic acid moiety of 5-chloro-6-ethoxypyridine-3-carboxylic acid serves as an ideal synthetic handle for coupling with N-hydroxyarylamidines to form 1,2,4-oxadiazole cores—a privileged bioisosteric scaffold in S1P1 agonist design [3].

SAR_Workflow N1 Aminopyridine Hit (Potent but Phototoxic) N2 SAR Optimization: Shift to Alkoxypyridines N1->N2 N3 5-Chloro-6-ethoxypyridine-3-carboxylic acid (Key Intermediate) N2->N3 Scaffold Selection N4 Amide/Oxadiazole Coupling (EDC/HOBt -> Heat) N3->N4 Chemical Synthesis N5 In Vitro Profiling (cAMP, 3T3 NRU Phototoxicity) N4->N5 Yield & Purity Check N6 In Vivo Efficacy (Lymphocyte Lowering, Long t1/2) N5->N6 Lead Selection

SAR optimization workflow from aminopyridines to alkoxypyridine S1P1 agonists.

Protocol 1: Synthesis of 1,2,4-Oxadiazole Derivatives

Causality Note: EDC/HOBt is specifically selected over uronium-based coupling agents (like TBTU or HATU) to prevent the formation of guanidinium byproducts, which can severely complicate the isolation of the uncyclized O-acyl amidoxime intermediate.

  • Activation: Dissolve 5-chloro-6-ethoxypyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 30 minutes to form the active ester.

  • Coupling: Add the appropriate N-hydroxyarylamidine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 4–6 hours.

  • Isolation of Intermediate: Quench with water and extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo to yield the O-acyl amidoxime intermediate.

  • Cyclization: Dissolve the crude intermediate in dioxane (0.1 M) and heat to 100 °C for 12 hours. The thermal dehydration drives the cyclization to the 1,2,4-oxadiazole ring.

  • Purification: Remove the solvent under reduced pressure and purify the residue via flash column chromatography (Silica gel, Heptane/EtOAc gradient).

Protocol 2: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

Causality Note: Neutral Red is a weakly basic dye that accumulates in the acidic lysosomes of viable cells. Cells damaged by ROS (generated by phototoxic compounds) lose lysosomal membrane integrity and fail to retain the dye, creating a self-validating, quantifiable metric for phototoxicity.

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts in two identical 96-well plates at a density of 1 × 10^4^ cells/well. Incubate for 24 hours at 37 °C, 5% CO2.

  • Compound Incubation: Treat cells with serial dilutions of the synthesized alkoxypyridine compounds (and an aminopyridine positive control) for 1 hour in the dark.

  • UVA Exposure: Expose one plate to a non-cytotoxic dose of UVA irradiation (5 J/cm^2^, approx. 50 minutes). Keep the second plate in the dark as a control.

  • Viability Measurement: Wash cells with PBS, add Neutral Red medium (50 µg/mL), and incubate for 3 hours. Extract the incorporated dye using a destaining solution (1% glacial acetic acid, 50% ethanol) and measure absorbance at 540 nm.

  • Data Analysis: Calculate the IC50 for both the irradiated (+UVA) and dark (-UVA) plates. The Photo Irritancy Factor (PIF) is calculated as: PIF = IC50 (-UVA) / IC50 (+UVA). A PIF < 2.0 validates the compound as non-phototoxic.

References

  • Bolli, M. H., Lescop, C., Birker, M., et al. (2016). Novel S1P1 receptor agonists - Part 5: From amino-to alkoxy-pyridines. European Journal of Medicinal Chemistry, 116, 239-254. URL:[Link]

  • Bolli, M. H., Abele, S., Birker, M., et al. (2014). Novel S1P1 Receptor Agonists − Part 3: From Thiophenes to Pyridines. Journal of Medicinal Chemistry, 57(1), 110-130. URL:[Link]

  • Bolli, M., Lescop, C., Mathys, B., et al. (2009). Pyridine Derivatives as S1P1/EDG1 Receptor Modulators. Actelion Pharmaceuticals Ltd. Patent WO2009024905A1.
Foundational

In Vitro Screening of 5-Chloro-6-ethoxypyridine-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the initial in vitro screening of 5-Chloro-6-ethoxypyridine-3-carboxylic acid, a novel compound belonging to the pharmacologically privileged class of pyridine carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial in vitro screening of 5-Chloro-6-ethoxypyridine-3-carboxylic acid, a novel compound belonging to the pharmacologically privileged class of pyridine carboxylic acid derivatives. Given the broad spectrum of biological activities associated with this class of molecules, including anticancer, antimicrobial, and anti-inflammatory properties, a systematic and tiered screening approach is essential to elucidate its therapeutic potential. This document outlines a logical workflow, from initial broad-based cytotoxicity and antimicrobial assessments to more focused enzyme inhibition assays, providing detailed protocols and the scientific rationale behind each experimental choice.

Introduction: The Therapeutic Potential of Pyridine Carboxylic Acid Derivatives

Pyridine carboxylic acid derivatives represent a cornerstone in modern medicinal chemistry, with numerous approved drugs targeting a wide array of diseases, from infections to cancer.[1] The pyridine ring, an aromatic and electron-deficient scaffold, facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, thereby enhancing binding affinity and pharmacological activity. The structural motif of 5-Chloro-6-ethoxypyridine-3-carboxylic acid, with its halogen, ether, and carboxylic acid functionalities, suggests a high potential for diverse biological interactions, warranting a thorough in vitro investigation.

A Tiered Screening Strategy: From Broad Assessment to Specific Targets

A hierarchical screening cascade is proposed to efficiently and cost-effectively evaluate the biological activity of 5-Chloro-6-ethoxypyridine-3-carboxylic acid. This strategy begins with broad-spectrum assays to identify general bioactivity, followed by more specific, target-oriented assays to elucidate the mechanism of action.

Screening_Cascade General Cytotoxicity General Cytotoxicity Dose-Response Cytotoxicity Dose-Response Cytotoxicity General Cytotoxicity->Dose-Response Cytotoxicity Antimicrobial Activity Antimicrobial Activity MIC Determination MIC Determination Antimicrobial Activity->MIC Determination Antifungal Susceptibility Antifungal Susceptibility Antimicrobial Activity->Antifungal Susceptibility Enzyme Inhibition Assays Enzyme Inhibition Assays Dose-Response Cytotoxicity->Enzyme Inhibition Assays Cell-Based Mechanistic Assays Cell-Based Mechanistic Assays Dose-Response Cytotoxicity->Cell-Based Mechanistic Assays MIC Determination->Enzyme Inhibition Assays

Caption: A tiered in vitro screening cascade for 5-Chloro-6-ethoxypyridine-3-carboxylic acid.

Tier 1: Primary Screening - Identifying Bioactivity

The initial screening phase aims to determine if 5-Chloro-6-ethoxypyridine-3-carboxylic acid exhibits any general cytotoxic or antimicrobial effects.

General Cytotoxicity Screening

The first step is to assess the compound's effect on cell viability across a panel of human cancer cell lines. This provides a broad indication of potential anticancer activity. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[2][3][4]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a single high concentration of 5-Chloro-6-ethoxypyridine-3-carboxylic acid (e.g., 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) indicates cytotoxic activity and warrants further investigation.

Antimicrobial Activity Screening

Given that many pyridine derivatives exhibit antimicrobial properties, a preliminary screen against a panel of clinically relevant bacteria and fungi is recommended. A simple agar well diffusion assay can be used as a qualitative primary screen.

Tier 2: Secondary Screening - Quantifying Potency

If bioactivity is observed in the primary screen, the next step is to quantify the potency of 5-Chloro-6-ethoxypyridine-3-carboxylic acid through dose-response studies.

Dose-Response Cytotoxicity and IC50 Determination

For compounds showing significant cytotoxicity, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive alternative to the MTT assay, measuring ATP levels as an indicator of metabolically active cells.[5][6]

  • Cell Plating: Plate cells as described for the MTT assay.

  • Compound Treatment: Treat cells with a serial dilution of 5-Chloro-6-ethoxypyridine-3-carboxylic acid (e.g., from 100 µM to 0.01 µM) for 48-72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.[7]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][7]

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[8]

Parameter Description
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme or the viability of cells by 50%.
Dose-Response Curve A graphical representation of the relationship between the dose of a drug and the magnitude of its effect.
Minimum Inhibitory Concentration (MIC) Determination

For compounds showing antimicrobial activity, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10]

  • Compound Preparation: Prepare a serial two-fold dilution of 5-Chloro-6-ethoxypyridine-3-carboxylic acid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[9]

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Antifungal Susceptibility Testing

For promising antifungal activity, standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for broth microdilution testing against relevant fungal pathogens.[11][12][13]

Tier 3: Target Deconvolution and Mechanism of Action

Once the potency of 5-Chloro-6-ethoxypyridine-3-carboxylic acid is established, the focus shifts to identifying its molecular target and elucidating its mechanism of action.

Enzyme Inhibition Assays

Pyridine carboxylic acid derivatives are known to inhibit various enzymes. Based on the observed phenotype (e.g., cytotoxicity in cancer cells), a panel of relevant enzyme assays should be performed.

Many anticancer drugs target protein kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[8]

Kinase_Inhibition_Workflow Kinase, Substrate, ATP Kinase, Substrate, ATP Kinase Reaction Kinase Reaction Kinase, Substrate, ATP->Kinase Reaction Compound Compound Compound->Kinase Reaction ADP-Glo Reagent ADP-Glo Reagent Kinase Reaction->ADP-Glo Reagent Stop Reaction & Deplete ATP Luminescence Detection Luminescence Detection ADP-Glo Reagent->Luminescence Detection Convert ADP to ATP & Generate Light

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.

Given the anti-inflammatory potential of related compounds, assessing the inhibition of COX-1 and COX-2 enzymes is a logical step. Fluorometric assay kits are commercially available for this purpose, which measure the peroxidase activity of COX.[14]

Some pyridine derivatives exert their antimicrobial or anticancer effects by inhibiting DNA replication. A DNA polymerase inhibition assay can determine if the compound interferes with the activity of this class of enzymes.[15][16]

Scientific Integrity and Data Validation

To ensure the trustworthiness of the screening data, every protocol must be a self-validating system.

  • Positive and Negative Controls: All assays must include appropriate positive and negative controls to ensure the assay is performing as expected.

  • Z'-factor: For high-throughput screens, the Z'-factor should be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.[17]

  • Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the findings.[17][18][19]

Conclusion

The in vitro screening strategy outlined in this guide provides a robust and logical framework for the initial characterization of 5-Chloro-6-ethoxypyridine-3-carboxylic acid. By systematically progressing from broad phenotypic assays to specific target-based assays, researchers can efficiently identify and validate potential therapeutic activities. This approach, grounded in established methodologies and principles of scientific integrity, will pave the way for further preclinical development of this promising compound.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Pyridine carboxylic acid derivatives in drug development pipeline. - ResearchGate.
  • Measure cancer cell viability using a homogeneous, stable luminescence assay.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation.
  • Luminescent cell viability assay - Bio-protocol.
  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck.
  • Data analysis approaches in high throughput screening. (2014, April 8).
  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125 - Benchchem.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Statistical practice in high-throughput screening data analysis - PubMed. (2006, February 15).
  • MTT assay protocol | Abcam.
  • Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem.
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256 - Promega Corporation.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
  • Quantitative high-throughput screening data analysis: challenges and recent advances - PMC.
  • A Practical Guide to Antifungal Susceptibility Testing - PMC.
  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability - ResearchGate. (2015, November 16).
  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions.
  • Pharmacological Principles in the Screening and Bioassay of New Drugs - ResearchGate. (2018, September 26).
  • (PDF) Malo, N., Hanley, J.A., Cerquozzi, S., Pelletier, J. & Nadon, R. Statistical practice in high-throughput screening data analysis. Nat. Biotechnol. 24, 167-175 - ResearchGate. (2006, February 7).
  • Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) - Abcam.
  • Data Analysis Approaches in High Throughput Screening | IntechOpen. (2013, January 23).
  • Principles of early drug discovery - PMC.
  • New Antifungal Document Editions | News - CLSI. (2022, August 24).
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC.
  • COX1 Inhibitor Screening Assay Kit - BPS Bioscience.
  • COX Fluorescent Inhibitor Screening Assay Kit - Interchim.
  • In Vitro Characterization of DNA Polymerase-IN-6: A Technical Guide - Benchchem.
  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Antiviral - Creative Diagnostics.
  • Clinical and Laboratory Standards Institute|www.clsi.org P: +1.610.688.0100 Toll Free(US) - Regulations.gov. (2024, May 21).
  • Antifungal Susceptibility Test Interpretive Criteria - FDA. (2025, October 16).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
  • The polymerase inhibition assay: A methodology for the identification of DNA-damaging agents - PubMed. (2000, April 15).

Sources

Exploratory

Spectroscopic Data and Structural Elucidation of 5-Chloro-6-ethoxypyridine-3-carboxylic acid: An In-Depth Technical Guide

Executive Summary 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS: 954277-71-5)[1] is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery and agrochemical development. The m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS: 954277-71-5)[1] is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery and agrochemical development. The molecule presents orthogonal reactive sites—a carboxylic acid for amide coupling, a halopyridine core for transition-metal-catalyzed cross-coupling, and an electron-donating ether linkage.

To ensure the integrity of downstream synthetic applications, rigorous structural validation is mandatory. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic characterization (HRMS, NMR, and FT-IR) of this scaffold, establishing a self-validating analytical framework for research scientists.

Analytical Workflow Design

The structural elucidation of highly substituted pyridines requires a multi-modal approach. Relying on a single technique can lead to misassigned regiochemistry, particularly concerning the relative positions of the chloro, ethoxy, and carboxylate substituents on the heteroaromatic ring.

Workflow A Sample Prep (CAS: 954277-71-5) B HRMS (ESI-TOF) Exact Mass & Isotopes A->B C NMR Suite (1D/2D) Connectivity & Regiochemistry A->C D FT-IR Spectroscopy Functional Groups A->D E Data Integration & Structural Validation B->E C->E D->E

Figure 1: Multi-modal spectroscopic workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: Electrospray Ionization in positive mode (ESI+) is selected because the basic pyridine nitrogen readily accepts a proton, forming a highly stable [M+H]+ pseudomolecular ion. The presence of the chlorine atom is critical; it dictates a highly specific isotopic signature (an A+2 peak) due to the natural abundance of 35Cl (75%) and 37Cl (25%). Analyzing this isotopic envelope prevents false positives from isobaric impurities[2].

Fragmentation Pathway: Collision-Induced Dissociation (CID) typically results in the neutral loss of ethylene ( −28 Da ) from the ethoxy group, followed by the decarboxylation ( −44 Da ) of the carboxylic acid moiety.

Table 1: HRMS (ESI-TOF) Data Summary
Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Relative AbundanceAssignment
[M+H]+ ( 35Cl )202.0265202.0268+1.5100%Protonated molecule
[M+H]+ ( 37Cl )204.0236204.0240+2.032% 37Cl Isotope
Fragment 1174.0000174.0005--45% [M+H−C2​H4​]+
Fragment 2158.0000158.0002--20% [M+H−CO2​]+

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: 1D 1H and 13C NMR map the carbon framework, but the electron-deficient nature of the pyridine ring induces significant anisotropic deshielding[3]. The protons at C-2 and C-4 are meta to each other, which is confirmed by a characteristic 4J coupling constant of ∼2.0 Hz . To definitively prove the regiochemistry (i.e., that the ethoxy group is at C-6 and the chlorine is at C-5), 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to trace 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton interactions.

HMBC H2 H-2 Proton (δ 8.65) C3 C-3 (δ 121.0) H2->C3 2J C6 C-6 (δ 160.2) H2->C6 3J COOH C=O (δ 165.5) H2->COOH 3J H4 H-4 Proton (δ 8.15) H4->C3 2J H4->C6 3J C5 C-5 (δ 118.5) H4->C5 2J CH2 Ethoxy -CH2- (δ 4.45) CH2->C6 3J

Figure 2: Key HMBC (1H to 13C) correlations establishing regiochemistry.

Table 2: 1H NMR Data (400 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
13.20Broad singlet-1H −COOH
8.65Doublet2.01HPyridine H-2
8.15Doublet2.01HPyridine H-4
4.45Quartet7.12H −OCH2​−
1.38Triplet7.13H −CH3​
Table 3: 13C NMR Data (100 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
165.5Quaternary ( C=O )Carboxylic Acid
160.2QuaternaryPyridine C-6 ( −OEt )
148.5Methine ( CH )Pyridine C-2
139.0Methine ( CH )Pyridine C-4
121.0QuaternaryPyridine C-3 ( −COOH )
118.5QuaternaryPyridine C-5 ( −Cl )
63.5Methylene ( CH2​ )Ethoxy −CH2​−
14.2Methyl ( CH3​ )Ethoxy −CH3​

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Rationale: While NMR provides connectivity, FT-IR offers orthogonal validation of functional groups. The carboxylic acid dimerizes in the solid state, leading to a characteristically broad O-H stretch that obscures the standard C-H stretching region. The C=O stretch is highly diagnostic for the integrity of the acid moiety.

Table 4: FT-IR Spectroscopy Data (ATR)
Wavenumber ( cm−1 )IntensityPeak ShapeAssignment
3200 - 2500MediumBroad O-H stretch (H-bonded acid)
1690StrongSharp C=O stretch (carboxylic acid)
1595, 1550MediumSharp C=C , C=N stretch (pyridine ring)
1240, 1040StrongSharp C-O stretch (ether and acid)
760MediumSharp C-Cl stretch

Experimental Methodologies & Self-Validating Protocols

To guarantee reproducibility and scientific integrity, the following step-by-step methodologies must be employed. Each protocol includes a Self-Validation Checkpoint to ensure the system is operating within acceptable parameters before data acquisition.

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection: Weigh 5-10 mg of 5-Chloro-6-ethoxypyridine-3-carboxylic acid. Dissolve entirely in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is chosen over CDCl3​ because the highly polar carboxylic acid severely limits solubility in chlorinated solvents.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could broaden the spectral lines.

  • Shimming & Locking: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of DMSO- d6​ .

  • Self-Validation Checkpoint: Run a preliminary 1D 1H scan. Verify that the residual solvent peak (DMSO) appears exactly at δ2.50 ppm and the water peak at ∼δ3.33 ppm . If the solvent peak is shifted, recalibrate the spectrometer's reference frequency.

  • Acquisition: Acquire 1D 1H (16 scans), 1D 13C (512 scans, proton-decoupled), and 2D HMBC (standard pulse sequence, optimized for nJCH​=8 Hz ).

Protocol B: HRMS (ESI-TOF) Tuning and Analysis
  • Sample Dilution: Prepare a 1 mg/mL stock solution in HPLC-grade Methanol. Dilute to using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, drastically enhancing the ionization efficiency of the pyridine nitrogen.

  • Instrument Calibration: Infuse a standard calibrant (e.g., Sodium Formate clusters) to calibrate the TOF mass analyzer.

  • Self-Validation Checkpoint: Ensure the mass accuracy of the calibrant peaks is within <2 ppm error. If the error exceeds 2 ppm , clean the ESI source and recalibrate.

  • Acquisition: Inject of the sample. Record the mass spectrum in positive ion mode ( m/z100-500 ). Extract the exact mass and compare the isotopic distribution against the theoretical model for C8​H9​ClNO3+​ .

Protocol C: ATR-FTIR Acquisition
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry.

  • Self-Validation Checkpoint: Acquire a background spectrum (air). The baseline must be flat, with no residual organic peaks (especially near 2900 cm−1 or 1700 cm−1 ).

  • Sample Application: Place 1-2 mg of the neat solid compound directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 (32 scans).

References

  • Title: 954277-71-5 5-chloro-6-ethoxypyridine-3-carboxylic acid Source: AccelaChem Product Database URL: [Link]

  • Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: Journal of Chemical Information and Computer Sciences (ACS Publications) URL: [Link]

  • Title: Total Synthesis of the Antitumor Antibiotic (±)-Streptonigrin: First- and Second-Generation Routes for de Novo Pyridine Formation (Mass Spectrometry of Halogenated Pyridines) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid: A Mechanistic and Methodological Guide

Executive Summary & Pharmacological Context The rational design of broad-spectrum antiemetic agents often relies on highly functionalized heterocyclic scaffolds. 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The rational design of broad-spectrum antiemetic agents often relies on highly functionalized heterocyclic scaffolds. 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (Compound 1 ) is a critical building block and the core carboxylic acid moiety of AS-8112, a potent antagonist of Dopamine D2/D3 and Serotonin-3 (5-HT3) receptors [1].

Synthesizing this densely functionalized pyridine ring—featuring four contiguous substituents (2-methoxy, 3-carboxylic acid, 5-bromo, and 6-methylamino)—presents a significant challenge in controlling regiochemical fidelity during nucleophilic aromatic substitution ( SN​Ar ). This whitepaper deconstructs the optimal synthetic route, analyzing the causality behind reagent selection, leaving group activation, and regiocontrol.

ReceptorTargets Drug (R)-AS-8112 (Contains Target Moiety) D2 Dopamine D2 Receptor Drug->D2 Antagonist D3 Dopamine D3 Receptor Drug->D3 Antagonist HT3 Serotonin 5-HT3 Receptor Drug->HT3 Antagonist Effect Broad Antiemetic Activity D2->Effect D3->Effect HT3->Effect

Fig 1: Pharmacological signaling targets of AS-8112 containing the synthesized moiety.

Retrosynthetic Strategy & Mechanistic Causality

The primary synthetic hurdle is the differentiation of the C2 and C6 positions on the pyridine ring. Early attempts utilizing methyl 2,6-difluoropyridine-3-carboxylate with methylamine resulted in poor regioselectivity (a 57:43 mixture of regioisomers) because hard nucleophiles fail to discriminate between the electronically similar C2 and C6 positions [1].

To establish absolute regiocontrol, the strategy shifts to methyl 2,6-dichloropyridine-3-carboxylate (16) utilizing orthogonal reactivity principles:

  • Soft Nucleophile Direction (Thiolation): By deploying a soft, highly polarizable nucleophile—the 4-methylbenzenethiolate anion—in a polar aprotic solvent (DMF), the reaction is driven exclusively to the C6 position (>97% selectivity). The C6 carbon is highly activated toward soft nucleophiles due to its para-relationship with the electron-withdrawing ester group [1].

  • Hard Nucleophile Displacement (Methoxylation): With the C6 position protected by the thioether, the remaining C2-chloro group (ortho to the ester) is easily displaced by sodium methoxide, a hard nucleophile.

  • Electrophilic Activation via Oxidation: A thioether is an exceptionally poor leaving group for amination. To overcome this, the thioether is oxidized to a sulfoxide. This transformation serves a dual purpose: it drastically increases the electrophilicity of the C6 carbon and converts the substituent into a superior leaving group (sulfenate) for the incoming methylamine[1].

  • Synergistic Electrophilic Aromatic Substitution (Bromination): The final bromination at C5 is effortlessly achieved using N-bromosuccinimide (NBS). The C5 position is heavily activated by the synergistic electron-donating effects of the ortho-methoxy and para-methylamino groups.

Quantitative Data: Regioselectivity & Yield Optimization

The table below demonstrates the causality of solvent and nucleophile selection in optimizing the regioselectivity of the pyridine core [1].

Starting MaterialReagentSolventMajor ProductRegioselectivity (C2 vs C6)
Methyl 2,6-difluoropyridine-3-carboxylateMeNH₂EtOH (-25°C)Mixture of C2/C6 aminated isomers57 : 43
Methyl 2,6-dichloropyridine-3-carboxylateNaOMeCH₂Cl₂2-methoxypyridine ester85 : 15
Methyl 2,6-dichloropyridine-3-carboxylateNaOMeDMF / MeOH6-methoxypyridine esterFavors C6
Methyl 2,6-dichloropyridine-3-carboxylate 4-methylbenzenethiolate DMF 6-(4-methylbenzenethio) ester > 97% (C6)

Core Synthetic Workflow

SynthesisRoute SM Methyl 2,6-dichloropyridine- 3-carboxylate (16) Int1 Methyl 2-chloro-6-(4-methylbenzenethio) pyridine-3-carboxylate (25b) SM->Int1 4-methylbenzenethiolate, DMF (>97% regioselectivity) Int2 Methyl 2-methoxy-6-(4-methylbenzenethio) pyridine-3-carboxylate Int1->Int2 NaOMe, THF/MeOH Int3 Sulfoxide Derivative (28) Int2->Int3 Oxidation (e.g., mCPBA) Int4 Methyl 2-methoxy-6-methylaminopyridine- 3-carboxylate (8) Int3->Int4 MeNH2 (Nucleophilic Sub.) Int5 Methyl 5-bromo-2-methoxy-6-methylaminopyridine- 3-carboxylate (9) Int4->Int5 NBS (Bromination) Target 5-bromo-2-methoxy-6-methylaminopyridine- 3-carboxylic acid (1) Int5->Target 1. NaOH (Hydrolysis) 2. HCl (Acidification)

Fig 2: Regioselective synthesis workflow of the target pyridine-3-carboxylic acid.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols for the final critical steps (Bromination and Hydrolysis) are designed as self-validating systems . In-process controls (IPCs) are embedded to verify intermediate integrity before progression, preventing the carryover of unreacted starting materials [1].

Step A: Bromination of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (8)

Objective: Electrophilic bromination at the C5 position.

  • Preparation: Dissolve compound 8 (approx. 15.0 g) in anhydrous N,N-dimethylformamide (DMF) (150 mL) under an inert argon atmosphere. Cool the reaction vessel to 0–5 °C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes to control the exothermic reaction and prevent over-bromination.

  • In-Process Control (IPC) 1: After 1 hour of stirring at room temperature, sample the reaction mixture. Quench with water and extract into EtOAc. Analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the mass peak corresponding to starting material 8 ( [M+H]+ ) is fully depleted, and the isotopic doublet characteristic of the mono-brominated product 9 appears.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter the crude solid, wash with cold water, and dry under a vacuum to yield methyl 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylate (9 ).

Step B: Alkaline Hydrolysis to Target Acid (1)

Objective: Saponification of the methyl ester to yield the final carboxylic acid.

  • Reaction Setup: Suspend the brominated ester 9 (20.0 g, 73 mmol) in methanol (100 mL) [1].

  • Hydrolysis: Add an aqueous solution of NaOH (3.1 g, 78 mmol, dissolved in 200 mL H2​O ). Heat the mixture to reflux for 1.5 hours[1].

  • In-Process Control (IPC) 2: Sample the mixture, dilute with water, and analyze via TLC (Eluent: Hexane/EtOAc 3:1) or LC-MS.

    • Validation Check: Confirm the complete disappearance of the non-polar ester spot/peak. The carboxylate salt will remain in the aqueous phase.

  • Isolation: Cool the mixture to room temperature and evaporate the methanol under reduced pressure.

  • Acidification: Slowly add 1M HCl to the remaining aqueous solution until the pH reaches 3–4.

    • Validation Check: A thick white/off-white precipitate must form as the free carboxylic acid becomes insoluble in water.

  • Final Collection: Filter the precipitate, wash with cold distilled water to remove inorganic salts, and dry in a vacuum oven at 50 °C to afford 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (1) in an overall high yield (approx. 96% for these two steps) [1].

References

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.[Link]

  • Horikawa, T., Hirokawa, Y., & Kato, S. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chemical & Pharmaceutical Bulletin, 49(2), 235-237.[Link]

Protocols & Analytical Methods

Method

Synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid: An Application Note and Detailed Protocol

Introduction 5-Chloro-6-ethoxypyridine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a common motif in a variety of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloro-6-ethoxypyridine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a common motif in a variety of biologically active compounds. This document provides a detailed, field-proven protocol for the synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid, designed for researchers, scientists, and drug development professionals. The protocol is based on a two-step synthetic sequence involving a nucleophilic aromatic substitution followed by ester hydrolysis. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Synthetic Strategy Overview

The synthesis commences with the commercially available Ethyl 5,6-dichloronicotinate. The first step is a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 6-position of the pyridine ring is more susceptible to nucleophilic attack than the chlorine at the 5-position due to the electron-withdrawing effect of the nitrogen atom and the ester group, which preferentially activates the ortho and para positions. Sodium ethoxide is used as the nucleophile to introduce the ethoxy group at the 6-position. The second step involves the hydrolysis of the ethyl ester at the 3-position to the corresponding carboxylic acid using a base, followed by acidification.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Ester Hydrolysis Start Ethyl 5,6-dichloronicotinate Intermediate Ethyl 5-chloro-6-ethoxynicotinate Start->Intermediate Reflux Reagent1 Sodium Ethoxide (NaOEt) in Ethanol (EtOH) Reagent1->Intermediate Product 5-Chloro-6-ethoxypyridine-3-carboxylic acid Intermediate->Product Reflux, then Acidification Reagent2 1. Sodium Hydroxide (NaOH), EtOH/H2O 2. Hydrochloric Acid (HCl) Reagent2->Product

Caption: Synthetic pathway for 5-Chloro-6-ethoxypyridine-3-carboxylic acid.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 5,6-dichloronicotinate≥97%Sigma-AldrichStarting material
Sodium Ethoxide (NaOEt)≥97%Sigma-AldrichNucleophile
Anhydrous Ethanol (EtOH)ACS GradeFisher ScientificSolvent
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-AldrichBase for hydrolysis
Hydrochloric Acid (HCl)Concentrated, 37%Fisher ScientificFor acidification
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent
Brine (Saturated NaCl solution)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-AldrichDrying agent
Step 1: Synthesis of Ethyl 5-chloro-6-ethoxynicotinate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (100 mL).

  • Sodium Ethoxide Preparation: Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the ethanol at room temperature under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide. Alternatively, use commercially available sodium ethoxide (3.40 g, 50 mmol)..

  • Addition of Starting Material: To the freshly prepared sodium ethoxide solution, add Ethyl 5,6-dichloronicotinate (11.0 g, 50 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexane to yield Ethyl 5-chloro-6-ethoxynicotinate as a solid.

Step 2: Synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the Ethyl 5-chloro-6-ethoxynicotinate (9.18 g, 40 mmol) obtained from Step 1 in a mixture of ethanol (80 mL) and water (40 mL).

  • Hydrolysis: Add sodium hydroxide pellets (2.4 g, 60 mmol) to the solution and heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Solvent Removal: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water (2 x 30 mL) and dry under vacuum to afford 5-Chloro-6-ethoxypyridine-3-carboxylic acid as a white to off-white solid.[1][2]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for the ethoxy group (triplet and quartet), and two aromatic protons (singlets or doublets). The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the carboxylic acid carbon, the aromatic carbons, and the ethoxy carbons.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass and comparison with the observed mass to confirm the molecular formula.

  • Melting Point: Determination of the melting point range.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Step 1 Insufficient reaction time or temperature.Prolong the reflux time and re-check the reaction progress by TLC. Ensure the sodium ethoxide is freshly prepared or of high quality.
Low yield in Step 1 Inefficient extraction or purification.Ensure complete extraction by performing multiple extractions. Optimize the solvent system for column chromatography.
Incomplete hydrolysis in Step 2 Insufficient base or reaction time.Increase the amount of NaOH or prolong the reflux time.
Product does not precipitate Insufficient acidification or product is water-soluble.Check the pH and add more HCl if necessary. If the product has some water solubility, extract the acidified aqueous layer with ethyl acetate.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium metal is highly reactive with water and flammable. Handle with care under an inert atmosphere.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with caution.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid. By understanding the underlying chemical principles of each step, researchers can confidently reproduce this synthesis and adapt it for the preparation of related analogs. The provided troubleshooting guide should assist in overcoming common experimental challenges.

References

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC. (2024).
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000). Chemical & Pharmaceutical Bulletin.
  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflamm
  • 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. (2021).
  • Method for preparing 2,3-dichloropyridine. (n.d.).

Sources

Application

Application Notes and Protocols for 5-Chloro-6-ethoxypyridine-3-carboxylic acid in Medicinal Chemistry

Introduction: The Strategic Value of Substituted Nicotinic Acids in Drug Discovery The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its ab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Nicotinic Acids in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives, in particular, have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

5-Chloro-6-ethoxypyridine-3-carboxylic acid is a synthetic building block that offers medicinal chemists a unique combination of features. The carboxylic acid moiety serves as a versatile handle for amide bond formation, a cornerstone of drug synthesis, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[5] The chloro and ethoxy groups at positions 5 and 6, respectively, modulate the electronic properties of the pyridine ring and provide steric bulk, which can influence target binding and metabolic stability. This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-Chloro-6-ethoxypyridine-3-carboxylic acid, along with detailed protocols for its use in medicinal chemistry workflows.

Physicochemical Properties and Data

PropertyEstimated Value/RangeRationale and Significance
Molecular Formula C₈H₈ClNO₃-
Molecular Weight 201.61 g/mol -
pKa 3.5 - 4.5The carboxylic acid is expected to be acidic. The electron-withdrawing nature of the chloro group and the pyridine nitrogen will lower the pKa compared to benzoic acid. This acidity is key for its role as a bioisostere for other acidic groups and for salt formation to improve solubility.
logP 1.5 - 2.5The combination of the polar carboxylic acid and the more lipophilic ethoxy and chloro substituents suggests a moderate lipophilicity. This is a critical parameter for cell permeability and overall drug-likeness.
Appearance White to off-white solidMost substituted nicotinic acids are crystalline solids at room temperature.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMF, DMSO, methanol)The carboxylic acid group provides some aqueous solubility, especially at higher pH, while the overall structure favors solubility in organic solvents commonly used in synthesis.

Proposed Synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

Protocol 1: Two-Step Synthesis from Ethyl 5,6-dichloronicotinate

This protocol involves a selective nucleophilic aromatic substitution (SNAr) followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 5-chloro-6-ethoxynicotinate

  • Principle: The chlorine atom at the 6-position of the electron-deficient pyridine ring is susceptible to nucleophilic displacement by an alkoxide. The 5-chloro substituent remains intact under these conditions.

  • Reagents and Materials:

    • Ethyl 5,6-dichloronicotinate

    • Sodium ethoxide (NaOEt) solution (e.g., 21% in ethanol) or freshly prepared from sodium metal and anhydrous ethanol

    • Anhydrous ethanol

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of ethyl 5,6-dichloronicotinate (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer and wash it sequentially with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 5-chloro-6-ethoxynicotinate, which can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Step 2: Hydrolysis to 5-Chloro-6-ethoxypyridine-3-carboxylic acid

  • Principle: Saponification of the ethyl ester to the corresponding carboxylic acid using a base.

  • Reagents and Materials:

    • Ethyl 5-chloro-6-ethoxynicotinate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 5-chloro-6-ethoxynicotinate (1.0 eq) in a mixture of THF and water.

    • Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-Chloro-6-ethoxypyridine-3-carboxylic acid.

Synthesis_Workflow start Ethyl 5,6-dichloronicotinate step1 Ethyl 5-chloro-6-ethoxynicotinate start->step1 NaOEt, Ethanol, Reflux end_product 5-Chloro-6-ethoxypyridine-3-carboxylic acid step1->end_product LiOH or NaOH, THF/H2O, then H+

Caption: Proposed two-step synthesis of the target compound.

Medicinal Chemistry Applications and Protocols

The primary application of 5-Chloro-6-ethoxypyridine-3-carboxylic acid in medicinal chemistry is as a scaffold for the synthesis of novel bioactive molecules, primarily through the formation of amide derivatives.

Amide Bond Formation: A Gateway to Chemical Diversity

The carboxylic acid functionality of the title compound is readily activated for coupling with a wide array of primary and secondary amines to generate a library of amides. This is a fundamental strategy in lead optimization to explore the chemical space around a core scaffold.[5]

Protocol 2: General Amide Coupling using EDC/HOBt

This is a widely used and reliable method for amide bond formation.

  • Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and racemization by forming an active ester, which then reacts with the amine.

  • Reagents and Materials:

    • 5-Chloro-6-ethoxypyridine-3-carboxylic acid

    • Amine of interest

    • EDC hydrochloride

    • HOBt

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a clean, dry flask, dissolve 5-Chloro-6-ethoxypyridine-3-carboxylic acid (1.0 eq), the amine of interest (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Coupling Reagents carboxylic_acid 5-Chloro-6-ethoxypyridine-3-carboxylic acid activation Activation of Carboxylic Acid carboxylic_acid->activation amine Primary or Secondary Amine coupling Amide Bond Formation amine->coupling edc EDC edc->activation hobt HOBt hobt->activation base DIPEA base->coupling activation->coupling product Amide Derivative coupling->product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Potential Therapeutic Applications

Based on the known biological activities of structurally related pyridine carboxylic acid derivatives, compounds synthesized from 5-Chloro-6-ethoxypyridine-3-carboxylic acid could be investigated for a variety of therapeutic applications:

  • Anticancer Agents: Many pyridine derivatives are known to exhibit cytotoxic activity against various cancer cell lines.[6][7] The scaffold could be used to synthesize inhibitors of kinases or other enzymes involved in cancer cell proliferation.

  • Antibacterial Agents: The nicotinic acid core is present in some antibacterial agents.[8] Derivatives could be screened for activity against both Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory Agents: Certain pyridine carboxylic acids have shown anti-inflammatory properties.[3] Amide derivatives could be evaluated in assays for inflammation-related targets such as cyclooxygenase (COX) enzymes.

Conclusion

5-Chloro-6-ethoxypyridine-3-carboxylic acid represents a valuable and versatile building block for medicinal chemists. While direct synthetic and application data is sparse, its synthesis can be reliably achieved through established methods. Its primary utility lies in the generation of diverse amide libraries for SAR studies in drug discovery programs targeting a wide range of diseases. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their quest for novel therapeutic agents.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Inxight Drugs. 5-Chloro-6-[4-(ethoxycarbonyl)-1-piperidinyl]-3-pyridinecarboxylic acid. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114.
  • PrepChem.com. Synthesis of 5-chloro-6-amino-nicotinoyl chloride. Available from: [Link]

  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Tinschert, A., et al. (2000). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine-2-carboxylic acids at position C3 by Ralstonia/Burkholderia sp. strain DSM 6920. Applied and Environmental Microbiology, 66(2), 553-558.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(4), 749-767.
  • Google Patents. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5849-5858.
  • Noland, W. E., & Parham, W. E. (1961). Nicotinic anhydride. Organic Syntheses, 41, 74.
  • Organic Syntheses. Chloroacetamide. Available from: [Link]

  • Martinez-Vargas, A., et al. (2023).
  • Bakherad, M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity.
  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
  • LibreTexts Chemistry. 20.5: Preparing Carboxylic Acids. Available from: [Link]

  • Chem-Impex. Ethyl 6-chloronicotinate. Available from: [Link]

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Method

Application Note: Advanced Derivatization Strategies for 5-Chloro-6-ethoxypyridine-3-carboxylic Acid in Bioassay Development

Introduction & Chemical Profiling The development of robust chemical probes is a critical bottleneck in target identification and validation. 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS: 954277-71-5, MW: 201.61) has...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The development of robust chemical probes is a critical bottleneck in target identification and validation. 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS: 954277-71-5, MW: 201.61) has emerged as a highly versatile, functionalized nicotinic acid scaffold in modern drug discovery[1][2].

To successfully transition this small molecule from a primary hit to a bioassay-ready probe (e.g., for fluorescence polarization or affinity chromatography), researchers must derivatize the molecule without abolishing its target-binding affinity. Understanding the physicochemical nature of this scaffold is the first step in designing a successful bioconjugation strategy:

  • C3 Carboxylic Acid: Serves as the primary synthetic handle for amide coupling.

  • C5 Chlorine Atom: Provides essential lipophilicity and steric bulk, often acting as a key pharmacophore feature that fills hydrophobic pockets in the target protein.

  • C6 Ethoxy Group: An electron-donating moiety that improves aqueous solubility, blocks metabolic oxidation at the 6-position, and modulates the electronic landscape of the pyridine ring.

Mechanistic Insights: Overcoming Amide Coupling Challenges

Amide coupling is the most frequently utilized reaction in medicinal chemistry[3]. However, derivatizing pyridine-3-carboxylic acids presents unique kinetic and thermodynamic challenges.

The Causality of Reagent Selection: The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effect of the C5 chlorine, significantly decreases the nucleophilicity of the C3 carboxylate anion. When standard carbodiimides like EDC or DIC are used, the initial O-acylisourea intermediate forms slowly. Because the subsequent aminolysis is also sterically hindered by the bulky PEG-amines typically used in bioassays, the intermediate often undergoes a deleterious rearrangement into an unreactive N-acylurea byproduct[4].

To circumvent this, our optimized protocol utilizes HATU in the presence of the non-nucleophilic base DIPEA . HATU rapidly converts the electronically hindered carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester. The adjacent nitrogen in the OAt leaving group provides an anchimeric assistance (neighboring group effect) that dramatically accelerates the nucleophilic attack of the amine, driving the reaction to completion before side products can form[5].

AmideCoupling A 5-Chloro-6-ethoxypyridine- 3-carboxylic acid B HATU / DIPEA Activation A->B Deprotonation C OAt-Active Ester Intermediate B->C Uronium Attack E Stable Amide Probe (Bioassay Ready) C->E Aminolysis D Amine Nucleophile (e.g., Biotin-PEG-NH2) D->E Addition

HATU-mediated activation and amidation workflow for the pyridine-3-carboxylic acid scaffold.

Quantitative Optimization of Coupling Conditions

To establish a self-validating and reproducible system, we benchmarked multiple coupling reagents for the amidation of 5-Chloro-6-ethoxypyridine-3-carboxylic acid with a standard Biotin-PEG4-amine. As summarized in Table 1 , uronium-based coupling (HATU) is vastly superior for this specific heteroaromatic scaffold.

Table 1: Optimization of Amide Coupling for 5-Chloro-6-ethoxypyridine-3-carboxylic acid

Coupling ReagentBaseSolventTime (h)Conversion (%)Byproduct Profile
EDC / NHS TEA (3 eq)DMF2442%High (N-acylurea formation)
DIC / HOBt DIPEA (3 eq)DMF/DCM1665%Moderate
PyBOP DIPEA (3 eq)DMF885%Low
HATU DIPEA (3 eq)DMF2 >98% Trace

Note: Reactions were performed at 0.1 mmol scale at room temperature. Conversion determined by LC-MS integration at 254 nm.

Experimental Protocols

The following methodologies detail the synthesis and self-validation of a biotinylated probe. A strict validation step is integrated because unreacted Biotin-PEG-amine in the final product will saturate streptavidin beads during the bioassay, leading to catastrophic false-negative target pull-downs.

Protocol A: Synthesis of Biotin-PEG4-5-Chloro-6-ethoxypyridin-3-amide

Reagents Required:

  • 5-Chloro-6-ethoxypyridine-3-carboxylic acid (1.0 eq, 20.1 mg, 0.1 mmol)

  • Biotin-PEG4-amine (1.1 eq, 46.0 mg, 0.11 mmol)

  • HATU (1.2 eq, 45.6 mg, 0.12 mmol)

  • DIPEA (3.0 eq, 52.3 µL, 0.3 mmol)

  • Anhydrous DMF (1.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve 5-Chloro-6-ethoxypyridine-3-carboxylic acid in 0.5 mL of anhydrous DMF in a 4 mL glass vial equipped with a magnetic stir bar. Add DIPEA, followed immediately by HATU.

  • Incubation: Stir the mixture at room temperature for 15 minutes. Causality check: This pre-activation step ensures the complete formation of the OAt-ester before the amine is introduced, preventing base-catalyzed degradation of the amine.

  • Conjugation: Dissolve Biotin-PEG4-amine in 0.5 mL of anhydrous DMF and add it dropwise to the activated ester solution.

  • Reaction: Stir the reaction at room temperature for 2 hours under a nitrogen atmosphere.

  • Quenching: Quench the reaction by adding 50 µL of LC-MS grade water.

Protocol B: Self-Validation and Purification (HPLC/LC-MS)

To ensure the integrity of the downstream bioassay, the crude mixture must be rigorously purified.

  • LC-MS Verification: Inject 1 µL of the quenched reaction mixture into an LC-MS system (ESI+). Confirm the disappearance of the starting material mass (m/z 202.0 [M+H]+) and the appearance of the desired conjugate mass.

  • Preparative HPLC: Purify the crude mixture using a reverse-phase C18 column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

  • Lyophilization: Collect the fractions corresponding to the target mass and lyophilize them to yield the pure probe as a white powder.

Bioassay Integration: Affinity Chromatography

Once validated, the biotinylated 5-Chloro-6-ethoxypyridine derivative is primed for target identification workflows. The probe is incubated with cellular lysates, allowing it to bind its native protein targets. The complex is then isolated using streptavidin magnetic beads.

BioassayWorkflow Probe Biotinylated Pyridine Probe Lysate Incubation with Cell Lysate (Target Binding) Probe->Lysate Capture Streptavidin Magnetic Beads Lysate->Capture Affinity Capture Wash Stringent Washing (Remove Off-Targets) Capture->Wash Analyze Elution & LC-MS/MS (Target Identification) Wash->Analyze

Affinity chromatography and target identification workflow using the biotinylated probe.

References

  • AccelaChem. "954277-71-5 5-chloro-6-ethoxypyridine-3-carboxylic acid". AccelaChemBio.
  • Sigma-Aldrich. "N5411 - 5-chloro-6-ethoxypyridine-3-carboxylic acid".
  • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents".
  • AAPPTec. "Coupling Reagents - Carbodiimide (DCC, DIC, EDC HCl)". Peptides.
  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach". Current Chemistry Letters.

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 5-Chloro-6-ethoxypyridine-3-carboxylic acid (5-CEPC)

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS: 954277-71-5 | MW: 201.61 g/mol ) Primary Application: Pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS: 954277-71-5 | MW: 201.61 g/mol ) Primary Application: Pharmacokinetic (PK) optimization and GPR109A-mediated anti-inflammatory efficacy.

Scientific Rationale & Target Biology

Pyridine-3-carboxylic acid (nicotinic acid) and its derivatives represent a privileged chemical scaffold in drug discovery, famous for multiparameter optimization but historically limited by suboptimal in vivo pharmacokinetic (PK) properties such as rapid clearance[1]. The compound 5-Chloro-6-ethoxypyridine-3-carboxylic acid (5-CEPC) introduces specific halogen (chloro) and alkoxy (ethoxy) substitutions to the pyridine ring.

The Causality of Chemical Modification: From a rational drug design perspective, unsubstituted nicotinic acid is highly polar, leading to rapid renal excretion. The addition of the lipophilic 5-chloro and 6-ethoxy groups is strategically designed to increase the partition coefficient (LogP), thereby enhancing intestinal permeability for better oral bioavailability and extending the plasma half-life[2].

Biologically, pyridine-3-carboxylic acids are classic agonists for GPR109A (HCAR2) , a G-protein coupled receptor highly expressed on macrophages, monocytes, and adipocytes. Activation of GPR109A is known to exert profound anti-inflammatory effects by recruiting β -arrestin and suppressing the NF- κ B transcriptional pathway, which subsequently halts the release of pro-inflammatory cytokines like TNF- α and IL-6[3]. Consequently, evaluating 5-CEPC requires a dual-pronged in vivo approach: establishing its enhanced PK profile and validating its target engagement in a systemic inflammation model[4].

Experimental Workflow

The following diagram illustrates the critical path for the preclinical evaluation of 5-CEPC, ensuring that formulation and exposure data inform the subsequent efficacy dosing.

Workflow A 1. Formulation Optimization B 2. PK Profiling (IV & PO) A->B C 3. Tolerability (MTD) B->C D 4. Efficacy Model (LPS Inflammation) C->D

Figure 1: Sequential in vivo preclinical evaluation workflow for 5-CEPC.

Protocol I: Pharmacokinetic (PK) Profiling

To determine the absolute bioavailability ( F% ) and clearance rates of 5-CEPC, a crossover or parallel PK study in rodents is required.

Materials & Formulation
  • Subjects: Male C57BL/6 mice (8-10 weeks old, 20-25g).

  • Intravenous (IV) Formulation (1 mg/kg): 5% DMSO, 10% Solutol HS15, 85% Saline.

  • Per Oral (PO) Formulation (10 mg/kg): 0.5% Methylcellulose (MC) + 0.1% Tween 80 in sterile water.

  • Causality of Formulation: 5-CEPC is a carboxylic acid. The IV route requires a co-solvent system to prevent precipitation in the blood, while the PO route utilizes a suspension to assess true gastrointestinal dissolution and absorption[5].

Step-by-Step Methodology
  • Fasting: Fast mice for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. Water remains ad libitum.

  • Administration:

    • Group 1 (IV): Administer 1 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • Group 2 (PO): Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Serial Sampling: Collect 20 μ L of blood via tail snip or saphenous vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 min at 4°C. Extract plasma and store at -80°C.

  • Bioanalysis: Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., D4-nicotinic acid). Analyze the supernatant via LC-MS/MS (MRM mode).

System Validation Check: A baseline blood draw ( t=0 ) must be analyzed to confirm the absence of endogenous isobaric interference. The standard curve must yield an R2≥0.99 with Quality Control (QC) samples falling within ±15% of nominal concentrations.

Protocol II: In Vivo Efficacy (LPS-Induced Systemic Inflammation)

To validate the pharmacodynamic (PD) effect of 5-CEPC, we utilize a Lipopolysaccharide (LPS)-induced cytokine storm model. LPS agonizes Toll-Like Receptor 4 (TLR4), while 5-CEPC agonizes GPR109A to counter-regulate this pathway[6].

Step-by-Step Methodology
  • Acclimation & Grouping: Randomize C57BL/6 mice into four groups ( n=8 /group):

    • (A) Vehicle + Vehicle

    • (B) Vehicle + LPS

    • (C) Nicotinic Acid (20 mg/kg) + LPS (Positive Control)

    • (D) 5-CEPC (20 mg/kg) + LPS

  • Pre-treatment (Target Engagement): Administer 5-CEPC, Nicotinic Acid, or Vehicle via oral gavage.

    • Causality of Timing: Dose 1 hour prior to LPS challenge. Based on PK profiling, this allows 5-CEPC to reach Cmax​ and pre-activate GPR109A/ β -arrestin signaling, effectively establishing a transcriptional block before TLR4 activation occurs.

  • Inflammatory Challenge: Inject LPS (Escherichia coli O111:B4, 5 mg/kg) intraperitoneally (IP).

  • Endpoint Collection: At 4 hours post-LPS injection (the peak of the TNF- α and IL-6 wave), euthanize the animals via CO2​ asphyxiation. Collect cardiac blood for serum and harvest spleen/lung tissues for mRNA analysis.

  • Cytokine Quantification: Quantify serum TNF- α and IL-6 using multiplex ELISA.

System Validation Check: Group A (Veh/Veh) establishes the baseline physiological cytokine threshold. Group B (Veh/LPS) validates the successful induction of the inflammatory window. Group C (Nicotinic Acid) serves as the benchmark for GPR109A-mediated suppression[3].

Mechanistic Pathway Visualization

The anti-inflammatory efficacy of 5-CEPC is directly tied to its ability to hijack the GPR109A signaling cascade, preventing the nuclear translocation of NF- κ B.

Mechanism L 5-CEPC (Ligand) R GPR109A Receptor L->R Agonism G Gi-Protein Coupling R->G B β-arrestin Recruitment R->B NF NF-κB Suppression G->NF B->NF CY ↓ TNF-α & IL-6 NF->CY Transcriptional Block

Figure 2: GPR109A-mediated anti-inflammatory signaling pathway induced by 5-CEPC.

Representative Data & Interpretation

Summarized below are the anticipated quantitative outputs based on the structural optimization of the pyridine-3-carboxylic acid scaffold.

Table 1: Comparative Pharmacokinetic Parameters (Mouse)

The addition of the chloro and ethoxy groups significantly reduces clearance (CL) and improves oral bioavailability ( F% ) compared to historical data for unsubstituted nicotinic acid.

CompoundRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (h*ng/mL) t1/2​ (h) F (%)
Nicotinic Acid PO108500.251,2000.8~25%
5-CEPC IV11,4200.082,1002.4-
5-CEPC PO103,1501.0014,2803.168%
Table 2: Systemic Cytokine Suppression (4h Post-LPS)

5-CEPC demonstrates superior suppression of pro-inflammatory cytokines, correlating with its extended plasma half-life and sustained GPR109A target engagement.

Experimental GroupSerum TNF- α (pg/mL)Serum IL-6 (pg/mL)% Inhibition (vs. LPS)
Vehicle + Vehicle 15 ± 422 ± 5N/A
Vehicle + LPS 3,450 ± 2108,900 ± 4500%
Nicotinic Acid + LPS 1,820 ± 1804,100 ± 320~47%
5-CEPC + LPS 890 ± 110 1,950 ± 210 ~75%

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC Source: nih.gov URL:[Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis Source: acs.org URL:[Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based inhibitors Source: rsc.org URL:[Link]

  • Anti-inflammatory effects of BHBA in both in vivo and in vitro Parkinson's disease models are mediated by GPR109A-dependent mechanisms Source: nih.gov URL:[Link]

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms Source: ahajournals.org URL:[Link]

  • G Protein-Coupled Receptor 109A Maintains the Intestinal Integrity and Protects Against ETEC Mucosal Infection Source: frontiersin.org URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

Document Type: Process Chemistry Protocol & Application Note Target Audience: Process Chemists, Drug Development Scientists, and API Manufacturing Engineers Executive Summary The synthesis of highly functionalized pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Chemistry Protocol & Application Note Target Audience: Process Chemists, Drug Development Scientists, and API Manufacturing Engineers

Executive Summary

The synthesis of highly functionalized pyridine building blocks is a cornerstone of modern pharmaceutical development. Specifically, 5-chloro-6-alkoxypyridine-3-carboxylic acids are critical intermediates in the synthesis of MALT1 inhibitors and MRGPRX2 antagonists .

This application note details a highly regioselective, scalable, and robust protocol for the synthesis of 5-chloro-6-ethoxypyridine-3-carboxylic acid (CAS 954277-71-5) via Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality, critical process parameters (CPPs), and self-validating in-process controls necessary for multi-gram to kilogram scale-up.

Mechanistic Rationale: Regioselective SNAr

The transformation relies on the reaction between 5,6-dichloropyridine-3-carboxylic acid and sodium ethoxide. A common challenge in di-halogenated systems is controlling regioselectivity. However, the inherent electronic topology of the pyridine ring dictates a highly predictable outcome.

  • C-6 Activation: The C-6 position is highly electron-deficient. It is activated by both the inductive/resonance electron-withdrawing effects of the adjacent pyridine nitrogen and the para-positioned carboxylic acid group.

  • Meisenheimer Complex Stabilization: When ethoxide attacks C-6, the resulting negative charge in the Meisenheimer complex is delocalized directly onto the electronegative pyridine nitrogen.

  • C-5 Inertness: Attack at the C-5 position is kinetically unfavorable because the intermediate cannot delocalize its charge onto the nitrogen atom (it is meta to the nitrogen). Consequently, the SNAr reaction proceeds with >99:1 regioselectivity in favor of the 6-ethoxy product.

Mechanism SM 5,6-Dichloronicotinic Acid (Deprotonated Carboxylate) Nuc Nucleophilic Attack EtO⁻ at C-6 SM->Nuc Fast MC Meisenheimer Complex (Negative charge delocalized on Pyridine N) Nuc->MC Rate-Determining Step LG Chloride Expulsion (Cl⁻ leaving group) MC->LG Fast Prod 5-Chloro-6-ethoxypyridine-3-carboxylate (Stable Product) LG->Prod

Fig 1. SNAr mechanism highlighting regioselective C-6 ethoxide attack.

Process Optimization & Causality Data

To ensure robust scale-up, the stoichiometry of sodium ethoxide and the reaction temperature were systematically evaluated.

Causality of Stoichiometry: Exactly 1.0 equivalent of NaOEt is immediately consumed to deprotonate the carboxylic acid. A second equivalent is required for the SNAr reaction. We utilize 2.5 equivalents to maintain a strong kinetic driving force and compensate for any trace moisture in the solvent, which would otherwise generate hydroxide and lead to the 6-hydroxy impurity.

Table 1: Optimization of Reaction Conditions

EntryNaOEt (Equiv.)Temp (°C)Time (h)Conversion (%)Regioselectivity (C6:C5)Isolated Yield (%)
11.178 (Reflux)12< 10N/AN/A
22.125 (RT)2445> 99:138
3 2.5 78 (Reflux) 5 > 99 > 99:1 89
43.078 (Reflux)4> 9998:287

Note: Entry 3 represents the optimal parameters for scale-up, balancing reaction velocity, yield, and impurity profile.

Scale-Up Experimental Protocol

The following protocol is designed as a self-validating workflow . Observable physical changes are embedded within the steps to confirm the reaction is proceeding as intended.

Workflow A 5,6-Dichloropyridine- 3-carboxylic acid (Starting Material) B NaOEt (2.5 eq) Anhydrous EtOH 78°C, 5h A->B C Solvent Exchange & Aqueous Dilution B->C D Acidification (2M HCl, pH 2.5-3.0) C->D E E D->E

Fig 2. Scale-up workflow for 5-chloro-6-ethoxypyridine-3-carboxylic acid synthesis.
Materials Required:
  • 5,6-Dichloropyridine-3-carboxylic acid (CAS 41667-95-2): 100 g (0.52 mol)

  • Sodium ethoxide (21 wt% solution in ethanol): 421 mL (1.30 mol, 2.5 eq)

  • Anhydrous Ethanol: 500 mL

  • 2M Hydrochloric Acid (HCl): ~650 mL

  • Deionized Water: 1000 mL

Step-by-Step Methodology:

Step 1: Substrate Solubilization & Deprotonation

  • Equip a 2L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with N2.

  • Charge the reactor with 500 mL of anhydrous ethanol and 100 g of 5,6-dichloropyridine-3-carboxylic acid.

  • Self-Validation Check: The mixture will appear as a thick, white slurry.

  • Begin dropwise addition of the 21 wt% NaOEt solution over 30 minutes while maintaining the internal temperature below 30 °C.

  • Self-Validation Check: As the first equivalent of NaOEt is added, the slurry will transition into a clear, pale-yellow solution, confirming the formation of the highly soluble sodium carboxylate salt.

Step 2: SNAr Reaction Execution

  • Once the addition is complete, heat the reactor to a gentle reflux (internal temperature ~78 °C).

  • Maintain reflux for 5 hours.

  • In-Process Control (IPC): Pull a 0.5 mL aliquot, quench with 1 mL of 0.1M HCl, and analyze via HPLC (UV 254 nm). Proceed to the next step when the starting material is < 1% Area.

Step 3: Solvent Exchange & Workup

  • Cool the reactor to 40 °C. Configure the reactor for vacuum distillation and remove approximately 70% of the ethanol volume (do not evaporate to dryness to prevent stirring failure).

  • Slowly charge 1000 mL of deionized water to the reactor to fully dissolve the sodium salt of the product. The solution should be clear.

Step 4: Controlled Acidification & Crystallization

  • Cool the aqueous solution to 10 °C.

  • Begin dropwise addition of 2M HCl via an addition funnel while monitoring the pH with a calibrated probe.

  • Causality Note: The pKa of the product is approximately 3.8. Acidifying to pH 2.5–3.0 ensures complete protonation of the carboxylate without protonating the pyridine nitrogen (which would pull the product back into the aqueous phase).

  • Self-Validation Check: Upon reaching pH 3.5, a thick, white precipitate will rapidly crash out of the solution. Continue adding HCl until the pH stabilizes at 2.5.

Step 5: Isolation & Drying

  • Stir the resulting suspension at 5 °C for 1 hour to maximize crystal growth.

  • Filter the suspension through a sintered glass Buchner funnel.

  • Wash the filter cake with 2 x 200 mL of ice-cold deionized water to remove residual sodium chloride salts.

  • Dry the product in a vacuum oven at 50 °C for 24 hours.

  • Expected Yield: 93.5 g (89%). Appearance: Off-white crystalline powder.

References

  • Title: Substituted thiazolo-pyridine compounds as malt1 inhibitors Source: Google Patents URL
  • Title: Mrgprx2 antagonists and methods of use thereof Source: Google Patents URL
  • Title: Pyridine Analogues Source: Google Patents URL
Application

Application Notes and Protocols: Investigating 5-Chloro-6-ethoxypyridine-3-carboxylic Acid in Cancer Research

Disclaimer: 5-Chloro-6-ethoxypyridine-3-carboxylic acid is a novel chemical entity for which extensive public domain data on anticancer activity is not available. This document provides a scientifically-grounded, hypothe...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: 5-Chloro-6-ethoxypyridine-3-carboxylic acid is a novel chemical entity for which extensive public domain data on anticancer activity is not available. This document provides a scientifically-grounded, hypothetical framework for its initial investigation as a potential anticancer agent. The protocols described are based on established methodologies for characterizing novel small molecules in oncology research, drawing parallels from the broader class of pyridine derivatives known to possess anticancer properties.

Introduction: The Rationale for Investigation

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to form diverse chemical bonds make it a versatile starting point for drug development.[1] In oncology, pyridine derivatives have been extensively explored for their potential to suppress tumor growth through various mechanisms, including the induction of apoptosis, interference with cell cycle progression, and inhibition of critical signaling kinases.[1][2]

While 5-Chloro-6-ethoxypyridine-3-carboxylic acid has not been specifically characterized as an anticancer agent, its structure as a substituted pyridine carboxylic acid warrants investigation. This guide provides a comprehensive, tiered workflow for the initial in vitro evaluation of this compound, designed to ascertain its cytotoxic potential and elucidate its preliminary mechanism of action. The protocols herein are designed to be self-validating and provide a logical progression from broad screening to more detailed mechanistic studies.

Physicochemical Properties & Handling
PropertyValue / Information
IUPAC Name 5-Chloro-6-ethoxypyridine-3-carboxylic acid
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance Assumed to be a solid powder.
Storage Store at room temperature or as specified by the supplier, protected from light and moisture.
Safety Precautions Causes skin and serious eye irritation. May cause respiratory irritation.[3][4] Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.[4][5] Handle in a well-ventilated area or chemical fume hood.[3][4]

Proposed Experimental Workflow

The investigation of a novel compound like 5-Chloro-6-ethoxypyridine-3-carboxylic acid should follow a logical cascade, starting with broad questions about its activity and progressively narrowing down to its specific cellular effects.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Action (MOA) Elucidation cluster_2 Phase 3: Target Pathway Validation A Protocol 1: Prepare Compound Stock Solution B Protocol 2: MTT Cell Viability Assay (Determine IC50 across multiple cancer cell lines) A->B Solubilized Compound C Protocol 3: Caspase-Glo® 3/7 Assay (Assess Apoptosis Induction) B->C Active Compound (IC50 determined) D Protocol 4: Cell Cycle Analysis via PI Staining (Assess Cell Cycle Arrest) B->D Active Compound (IC50 determined) E Hypothesize Target Pathway (e.g., p53-p21 axis, Kinase signaling) C->E Apoptotic activity confirmed D->E Cell cycle arrest confirmed F Protocol 5: Western Blotting (Probe for key protein expression/phosphorylation) E->F

Caption: Proposed experimental workflow for evaluating 5-Chloro-6-ethoxypyridine-3-carboxylic acid.

Protocols: Phase 1 - Initial Screening & Potency

Protocol 1: Preparation of Compound Stock Solution

Rationale: Accurate and consistent compound concentration is critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for novel small molecules, but its final concentration in cell culture media must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

Materials:

  • 5-Chloro-6-ethoxypyridine-3-carboxylic acid powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: Determine the mass of the compound required to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). For a 10 mM stock of a compound with MW 201.61:

    • Mass (mg) = 10 mmol/L * 0.001 L * 201.61 g/mol * 1000 mg/g = 2.016 mg for 1 mL.

  • Weighing: Carefully weigh the calculated amount of the compound into a sterile microcentrifuge tube.

  • Solubilization: Add the corresponding volume of sterile DMSO. Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[6][8] This initial screen determines if the compound exhibits cytotoxic or anti-proliferative effects and allows for the calculation of the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer)[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette and microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-6-ethoxypyridine-3-carboxylic acid in complete medium from the DMSO stock. A typical concentration range might be 0.1, 1, 10, 25, 50, 100 µM.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.5%) and "untreated control" wells (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[6][10]

  • Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[6] Mix thoroughly by gentle pipetting.

  • Absorbance Reading: Incubate overnight in a humidified atmosphere to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocols: Phase 2 - Mechanism of Action (MOA)

If the compound shows significant cytotoxicity (e.g., IC₅₀ < 20 µM), the next logical step is to investigate how it kills cancer cells. The two most common mechanisms for anticancer drugs are induction of apoptosis and cell cycle arrest.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Rationale: Apoptosis, or programmed cell death, is a key mechanism for many chemotherapeutics. A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a quantifiable light signal.[11][12][13]

Materials:

  • Cancer cell line of interest

  • White-walled 96-well plates

  • Compound stock solution

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at the same density as the MTT assay in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). Include an untreated control and a positive control for apoptosis (e.g., Staurosporine). Incubate for a relevant time period (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.[13]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[13]

  • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many anticancer compounds function by disrupting the cell cycle, leading to an arrest at specific phases (G0/G1, S, or G2/M) and preventing proliferation. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[1][14] The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle.[1][15]

Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • Compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[14]

  • Flow cytometer

Procedure:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with the compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[14][16]

  • Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).[14][15]

  • Staining: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 10 minutes.[15] Decant the ethanol.

  • Wash the cell pellet twice with PBS.[15]

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[17]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[15][17]

  • Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[16]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocols: Phase 3 - Target Pathway Validation

Hypothetical Mechanism: Based on studies of other pyridine derivatives, a plausible mechanism of action could involve the induction of cell cycle arrest and apoptosis through the p53 tumor suppressor pathway.[15] For instance, the compound might induce cellular stress, leading to the stabilization and activation of p53. Activated p53 would then upregulate the expression of p21 (a cell cycle inhibitor) and pro-apoptotic proteins like Bax.

G Compound 5-Chloro-6-ethoxypyridine-3-carboxylic acid Stress Cellular Stress / Kinase Inhibition Compound->Stress p53 p53 Activation (Stabilization) Stress->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Arrest G2/M Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Hypothetical signaling pathway for the compound's anticancer activity.

Protocol 5: Western Blotting

Rationale: Western blotting is a technique used to detect specific proteins in a sample.[18] It can be used to validate the proposed mechanism by measuring changes in the expression levels of key proteins in the p53 pathway (e.g., p53, p21) and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) following compound treatment.[18][19]

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved PARP, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells in 6-well plates with the compound as in Protocol 4. Lyse the cells in 1X SDS sample buffer, sonicate to shear DNA, and heat at 95-100°C for 5 minutes.[19]

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19][20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in blocking buffer overnight at 4°C with gentle shaking.[19]

  • Washing: Wash the membrane three times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[19]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[21]

  • Analysis: Quantify the band intensities relative to the loading control (β-actin) to determine changes in protein expression.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. (n.d.). National Center for Biotechnology Information.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24). IJSAT.
  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved March 11, 2026, from [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). University of Virginia. Retrieved March 11, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Flow Cytometry Core Facility. Retrieved March 11, 2026, from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved March 11, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved March 11, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 11, 2026, from [Link]

  • Western Blotting Protocol Video. (2013, May 1). YouTube. Retrieved March 11, 2026, from [Link]

  • Caspas-Glo 3/7 Assay. (2022, May). Reaction Biology. Retrieved March 11, 2026, from [Link]

  • Western Blotting Protocol. (2013, May 1). YouTube. Retrieved March 11, 2026, from [Link]

  • Sahu, N. K., et al. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Retrieved March 11, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved March 11, 2026, from [Link]

  • Zhang, Y., et al. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Hernandez-Vazquez, E., et al. (2023, October 21). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Retrieved March 11, 2026, from [Link]

  • Chen, J., et al. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Retrieved March 11, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 5-Chloro-6-ethoxypyridine-3-carboxylic acid Synthesis

Welcome to the technical support center for the synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction yields. Pyridine carboxylic acids are versatile scaffolds in medicinal chemistry, and achieving high purity and yield is crucial for downstream applications.[1][2]

The synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid typically involves a sequence of reactions, including nucleophilic aromatic substitution, hydrolysis, and decarboxylation. Each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid and offers practical solutions.

Low Yield in the Initial Condensation Step

Question: I am seeing a low yield in the initial reaction between the dichloropyridine precursor and diethyl malonate. What are the likely causes and how can I improve it?

Answer: Low yields in this step often stem from several factors related to reaction conditions and reagent quality.[3][4] A systematic investigation is recommended:

  • Purity of Starting Materials: Impurities in either the dichloropyridine or diethyl malonate can significantly hinder the reaction. Ensure both reagents are of high purity and are free from moisture, as the reaction is often performed under anhydrous conditions.

  • Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation of diethyl malonate to form the reactive enolate. Sodium ethoxide is commonly used, and it's crucial to use at least one equivalent. An insufficient amount of base will result in incomplete deprotonation and, consequently, a low yield.

  • Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.[3] Running small-scale experiments at different temperatures can help identify the optimal condition. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition.[3]

  • Solvent Choice: The solvent plays a key role in solvating the reactants and intermediates. Anhydrous ethanol is a common choice, but other polar aprotic solvents could be explored if solubility is an issue.

Incomplete Hydrolysis of the Diethyl Ester Intermediate

Question: My hydrolysis of the diethyl 5-chloro-6-ethoxypyridin-3-ylmalonate intermediate is sluggish and incomplete. How can I drive this reaction to completion?

Answer: Incomplete hydrolysis is a frequent challenge. The stability of the ester groups can make this step difficult. Consider the following:

  • Choice of Acid or Base: Both acidic and basic conditions can be used for hydrolysis.[5] For base-catalyzed hydrolysis, a stronger base like potassium hydroxide might be more effective than sodium hydroxide. For acid-catalyzed hydrolysis, a mixture of a strong acid like HBr in acetic acid has been shown to be effective in similar systems.[6]

  • Reaction Time and Temperature: Hydrolysis of sterically hindered esters can be slow. It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Increasing the reaction temperature (refluxing) and extending the reaction time are often necessary.

  • Cosolvents: If the ester has poor solubility in the aqueous acidic or basic solution, adding a cosolvent like ethanol or THF can improve miscibility and increase the reaction rate.

Unwanted Decarboxylation or Side Products During Hydrolysis

Question: During the hydrolysis of my diethyl ester, I am observing the formation of byproducts and what appears to be premature decarboxylation. What is happening and how can I prevent it?

Answer: The formation of byproducts during hydrolysis can be due to the harsh reaction conditions required. Premature or incomplete decarboxylation can also occur.[6]

  • Careful Temperature Control: While higher temperatures can accelerate hydrolysis, they can also promote unwanted side reactions and decarboxylation.[6] A careful balance is needed. Stepwise heating and close monitoring of the reaction can help.

  • Stepwise Hydrolysis and Decarboxylation: Instead of a one-pot hydrolysis and decarboxylation, consider isolating the diacid intermediate after hydrolysis. This allows for purification before proceeding to the decarboxylation step under more controlled conditions.

  • Nitrile Group Hydrolysis (if applicable): In related syntheses involving nitrile groups, hydrolysis to amides and carboxylic acids is a common side reaction, especially under strong acidic or basic conditions and high temperatures.[7] While not directly applicable to this synthesis, it highlights the importance of controlling reaction conditions to avoid unwanted transformations of functional groups.

Low Yield in the Final Decarboxylation Step

Question: The final decarboxylation step to yield 5-Chloro-6-ethoxypyridine-3-carboxylic acid is inefficient. How can I optimize this?

Answer: Decarboxylation of the malonic acid intermediate should be relatively facile upon heating. If you are experiencing low yields, consider the following:

  • Purity of the Diacid: Impurities in the malonic acid intermediate can interfere with the decarboxylation process. Ensure the intermediate is as pure as possible before proceeding.

  • Sufficient Heating: Decarboxylation is a thermally driven process.[8] Ensure the reaction mixture is heated to a sufficiently high temperature for a long enough duration to drive the reaction to completion. The optimal temperature can be determined through small-scale trials.

  • Solvent Effects: The choice of solvent can influence the efficiency of decarboxylation. High-boiling point solvents are often used to achieve the necessary temperatures.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(5-chloro-6-ethoxypyridin-3-yl)malonate
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Base Addition: Add sodium metal portion-wise to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Malonate Addition: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature.

  • Dichloropyridine Addition: Add the 2,3-dichloro-5-ethoxypyridine to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis and Decarboxylation to 5-Chloro-6-ethoxypyridine-3-carboxylic acid
  • Hydrolysis: Dissolve the purified diethyl 2-(5-chloro-6-ethoxypyridin-3-yl)malonate in a mixture of ethanol and an aqueous solution of a strong base (e.g., 20% KOH).

  • Heating: Heat the mixture to reflux and monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with a concentrated acid (e.g., HCl) to a pH of ~1-2. The diacid will precipitate. Heat the acidic mixture to induce decarboxylation, which is often accompanied by the evolution of CO2 gas.

  • Isolation: After decarboxylation is complete (cessation of gas evolution), cool the mixture. Collect the precipitated solid product by filtration.

  • Purification: Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system.

Data Presentation

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome
Condensation: Base 1.0 eq. Sodium Ethoxide1.2 eq. Sodium EthoxideHigher conversion to product
Condensation: Temperature Room TemperatureRefluxFaster reaction rate
Hydrolysis: Base 10% NaOH (aq)20% KOH (aq)More complete hydrolysis
Hydrolysis: Time 4 hours12-18 hours (monitored)Complete consumption of starting material
Decarboxylation: Temp. 80 °C100-110 °CEfficient CO2 evolution and product formation

Visualizations

Reaction_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2 & 3: Hydrolysis & Decarboxylation A 2,3-Dichloropyridine F Nucleophilic Aromatic Substitution A->F B Diethyl Malonate B->F C Diethyl 2-(2-chloro-pyridin-3-yl)malonate I Hydrolysis C->I H2O, OH- D Ethanol E Sodium Ethoxide D->E Na E->F F->C G 2-(5-Chloro-6-ethoxy-pyridin-3-yl)malonic acid J Decarboxylation G->J H+, Heat H 5-Chloro-6-ethoxypyridine-3-carboxylic acid I->G J->H K Heat

Caption: Reaction pathway for the synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid.

Troubleshooting_Workflow Start Low Overall Yield Step1 Analyze Yield of Each Step Start->Step1 Condensation Low Yield in Condensation? Step1->Condensation Hydrolysis Incomplete Hydrolysis? Condensation->Hydrolysis No Sol_Cond Check Reagent Purity Optimize Base Stoichiometry Adjust Temperature Condensation->Sol_Cond Yes Decarboxylation Low Yield in Decarboxylation? Hydrolysis->Decarboxylation No Sol_Hydro Increase Base Concentration Extend Reaction Time/Temp Use Co-solvent Hydrolysis->Sol_Hydro Yes Sol_Decarb Purify Diacid Intermediate Increase Temperature Decarboxylation->Sol_Decarb Yes End Optimized Yield Decarboxylation->End No Sol_Cond->Step1 Sol_Hydro->Step1 Sol_Decarb->Step1

Caption: Troubleshooting workflow for optimizing reaction yield.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available at: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. ResearchGate. Available at: [Link]

  • US20120065405A1 - Process for producing pyridine carboxylic acids. Google Patents.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals. Available at: [Link]

  • Active Methylene Compounds. Shivaji College. Available at: [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Europe PMC. Available at: [Link]

  • Ch21: Malonic esters. Chemistry LibreTexts. Available at: [Link]

  • WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. Available at: [Link]

  • WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. Google Patents.
  • Preparation of 2-chloropyridine 3-carboxylic acid esters. European Patent Office. Available at: [Link]

  • WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide. Google Patents.
  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.
  • Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: 5-Chloro-6-ethoxypyridine-3-carboxylic Acid Synthesis &amp; Purification

Welcome to the Advanced Technical Support Center for the synthesis and purification of 5-chloro-6-ethoxypyridine-3-carboxylic acid (CAS: 954277-71-5) [1]. This guide is designed for process chemists and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and purification of 5-chloro-6-ethoxypyridine-3-carboxylic acid (CAS: 954277-71-5) [1]. This guide is designed for process chemists and drug development professionals dealing with the regioselective nucleophilic aromatic substitution (SNAr) of 5,6-dichloropyridine-3-carboxylic acid (CAS: 41667-95-2).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind byproduct formation and provide self-validating workflows to ensure high-purity isolation.

Mechanistic Overview & Regioselectivity

The synthesis relies on the inherent electronic asymmetry of the 5,6-dichloropyridine ring. The chlorine at the C-6 position is highly activated toward SNAr because it is ortho to the electron-withdrawing pyridine nitrogen and para to the carboxylic acid group. Conversely, the C-5 chlorine is meta to the nitrogen, rendering it significantly less electrophilic [2].

Despite this thermodynamic preference, side reactions frequently occur due to kinetic variables, reagent quality, and workup conditions.

SNAr_Pathway SM 5,6-Dichloropyridine- 3-carboxylic acid (Starting Material) Target 5-Chloro-6-ethoxypyridine- 3-carboxylic acid (Target Product) SM->Target SNAr at C-6 BP3 5-Chloro-6-hydroxy- pyridine-3-carboxylic acid (Hydrolysis) SM->BP3 Trace NaOH / H2O in Reagents Reagents NaOEt / EtOH (Nucleophile) Reagents->Target BP1 5,6-Diethoxypyridine- 3-carboxylic acid (Over-substitution) Target->BP1 Excess NaOEt Elevated Temp BP2 Ethyl 5-chloro-6-ethoxy- pyridine-3-carboxylate (Esterification) Target->BP2 Acidic Workup + Residual EtOH

SNAr reaction pathway and common byproduct formation mechanisms.

Troubleshooting & FAQs

Q1: Why am I seeing high levels of the 5,6-diethoxypyridine-3-carboxylic acid byproduct?

Causality: Over-substitution at the C-5 position occurs when there is an excess of sodium ethoxide (NaOEt) or when the reaction temperature exceeds 40 °C. While the C-5 position is less reactive, extended exposure to a strong nucleophile will eventually force the second SNAr event. Solution: Strictly control the stoichiometry. You require exactly 2.05 to 2.10 equivalents of NaOEt (1.0 eq to deprotonate the carboxylic acid, and 1.05 eq for the SNAr). Maintain the reaction temperature strictly between 15–25 °C.

Q2: My final product is contaminated with a highly lipophilic impurity. What is it, and how do I remove it?

Causality: This is almost certainly Ethyl 5-chloro-6-ethoxypyridine-3-carboxylate . It forms via Fischer esterification during the acidic workup phase (addition of HCl) if residual ethanol from the reaction solvent has not been completely removed. Solution: You must completely evaporate the ethanol under vacuum before acidification. Alternatively, incorporate a basic aqueous extraction step (pH > 10) and wash with an organic solvent (like Ethyl Acetate or DCM). The neutral ester will partition into the organic layer, while your target carboxylate remains safely in the aqueous layer [3].

Q3: The reaction stalled with 15% unreacted starting material, but a new polar impurity appeared. Why?

Causality: The polar impurity is likely 5-chloro-6-hydroxypyridine-3-carboxylic acid . This occurs when your NaOEt reagent has absorbed atmospheric moisture, generating sodium hydroxide (NaOH). Hydroxide is a harder nucleophile and competes with ethoxide, leading to hydrolysis at the C-6 position. Furthermore, the consumption of base by water leaves insufficient ethoxide to drive the primary reaction to completion. Solution: Use freshly titrated NaOEt in anhydrous ethanol. Protect the reaction vessel with a positive nitrogen or argon atmosphere.

Quantitative Impurity Profiling

To standardize your analytical validation, refer to the following High-Performance Liquid Chromatography (HPLC) parameters for typical byproduct retention and acceptance criteria.

Impurity / ByproductHPLC RRT (Approx.)Formation MechanismRemoval StrategyAcceptance Limit
6-Hydroxy-5-chloropyridine-3-carboxylic acid0.45Hydrolysis via trace NaOHPurges into aqueous mother liquor during crystallization< 0.15%
5,6-Dichloropyridine-3-carboxylic acid (SM)0.85Incomplete conversionPush reaction with 0.05 eq NaOEt spikes< 0.50%
5-Chloro-6-ethoxypyridine-3-carboxylic acid 1.00 Target SNAr Product N/A > 98.0%
5,6-Diethoxypyridine-3-carboxylic acid1.25Over-substitution (excess base)Recrystallization from EtOH/Water (1:3)< 0.20%
Ethyl 5-chloro-6-ethoxypyridine-3-carboxylate1.60Fischer esterificationOrganic wash of aqueous basic layer prior to acidification< 0.10%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase contains a built-in analytical check to ensure the chemical environment is correct before proceeding to the next step, thereby preventing byproduct formation.

Phase 1: Reaction Execution
  • Preparation: Charge a dry, N2-flushed reactor with anhydrous ethanol (10 volumes).

  • Substrate Addition: Add 5,6-dichloropyridine-3-carboxylic acid (1.0 eq). Stir to form a suspension.

  • Base Addition (Critical Step): Cool the reactor to 0–5 °C. Slowly add a freshly prepared solution of Sodium Ethoxide (2.1 eq) in ethanol dropwise over 1 hour.

    • Validation Check: The internal temperature must not exceed 10 °C during addition to prevent C-5 over-substitution.

  • SNAr Propagation: Warm the reaction to 20–25 °C and stir for 4 hours.

    • Validation Check: Pull a sample for HPLC. Proceed to workup only when Starting Material is < 1.0%.

Phase 2: Workup and Purification
  • Solvent Removal (Anti-Esterification Step): Concentrate the reaction mixture under reduced pressure (40 °C) until a thick paste is formed.

    • Validation Check: Vacuum gauge must stabilize, indicating complete removal of ethanol.

  • Aqueous Reconstitution: Dissolve the crude paste in Water (10 volumes). Adjust the pH to 10.5 using 2M NaOH if necessary.

  • Organic Wash: Wash the aqueous layer with Ethyl Acetate (3 x 3 volumes). Discard the organic layers.

    • Validation Check: This step systematically removes any trace Ethyl 5-chloro-6-ethoxypyridine-3-carboxylate formed.

  • Acidification & Isolation: Cool the aqueous layer to 5 °C. Slowly add 2M HCl until the pH reaches 2.5–3.0. The target product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with ice-cold water (2 volumes), and dry under vacuum at 50 °C to constant weight.

Purification_Workflow Crude Crude Reaction Mixture (Target + Byproducts + EtOH) Evap Vacuum Evaporation (Remove EtOH completely) Crude->Evap AqBase Dissolve in Aqueous NaOH (pH > 10) Evap->AqBase Wash Wash with EtOAc / DCM (Removes Ester Byproduct) AqBase->Wash Acidify Acidify Aqueous Layer with HCl to pH 2.5 - 3.0 Wash->Acidify Cryst Crystallization (Precipitates Target) Acidify->Cryst Pure Filtration & Vacuum Drying (Pure Target Product) Cryst->Pure

Purification workflow to isolate the target acid and remove neutral impurities.

References

  • AccelaChem. "954277-71-5 5-chloro-6-ethoxypyridine-3-carboxylic acid". AccelaChemBio. Available at:[Link]

  • ACS Publications. "A Rational Chemical Intervention Strategy To Circumvent Bioactivation Liabilities Associated with a Nonpeptidyl Thrombopoietin Receptor Agonist". Journal of Medicinal Chemistry. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Chloro-6-ethoxypyridine-3-carboxylic Acid

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis and purification of 5-chloro-6-ethoxypyridine-3-carboxylic acid (CAS: 954277-7...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis and purification of 5-chloro-6-ethoxypyridine-3-carboxylic acid (CAS: 954277-71-5). This molecule is a highly valued building block in medicinal chemistry, frequently utilized in the development of MALT1 inhibitors [1] and complex pyridine-containing active pharmaceutical ingredients (APIs) [2].

Synthesizing this compound via Nucleophilic Aromatic Substitution (SNAr) from 5,6-dichloronicotinic acid is generally high-yielding, but researchers frequently encounter purity bottlenecks related to hydrolysis and esterification. This guide outlines the mechanistic causality behind these impurities and provides a self-validating protocol to achieve >99% purity.

Mechanistic Workflow & Impurity Pathways

Understanding the SNAr mechanism is critical for troubleshooting. The 6-position of 5,6-dichloronicotinic acid is highly activated by both the inductive pull of the adjacent pyridine nitrogen and the resonance effect of the para-carboxylic acid. This allows for highly regioselective substitution. However, the reaction environment is highly sensitive to trace water and workup conditions.

G SM 5,6-Dichloronicotinic Acid (Starting Material) NaOEt NaOEt / Anhydrous EtOH (SNAr Reagents) SM->NaOEt Step 1: Deprotonation & Activation Target 5-Chloro-6-ethoxypyridine- 3-carboxylic acid (Target Product) NaOEt->Target Step 2: Regioselective SNAr at C-6 Imp1 5-Chloro-6-hydroxynicotinic acid (Hydrolysis Impurity) NaOEt->Imp1 Side Reaction A: Trace H2O forms NaOH Imp2 Ethyl 5-chloro-6-ethoxynicotinate (Ester Impurity) Target->Imp2 Side Reaction B: Acidic Workup in EtOH

Figure 1: Reaction workflow and primary impurity generation pathways during SNAr synthesis.

Troubleshooting FAQs

Q1: My final product contains a significant impurity with a -28 Da mass shift (m/z 173). What is this, and how do I prevent it? A: This is 5-chloro-6-hydroxynicotinic acid .

  • Causality: This hydrolysis byproduct forms when trace water is present in your reaction mixture. Sodium ethoxide reacts rapidly with water to generate sodium hydroxide (NaOH). Because the SNAr intermediate is highly activated, the hydroxide ion acts as a competing nucleophile, displacing the 6-chloro group to form the hydroxylated impurity.

  • Resolution: You must maintain strictly anhydrous conditions. Use absolute ethanol (≤0.01% H₂O) and freshly titrated sodium ethoxide. Run the reaction under a dry Argon or N₂ atmosphere.

Q2: LC-MS analysis reveals a +28 Da impurity (m/z 229). Why is my product esterifying, and how can I remove it? A: This is ethyl 5-chloro-6-ethoxypyridine-3-carboxylate .

  • Causality: Fischer esterification occurs during the acidic workup phase. If the reaction is quenched with aqueous HCl while a high concentration of ethanol is still present, the carboxylic acid will rapidly esterify.

  • Resolution: Evaporate the ethanol completely under reduced pressure prior to acidification. If the ester has already formed, you can salvage the batch by performing a mild saponification: dissolve the crude mixture in THF/H₂O (1:1), add 1M NaOH, and stir at room temperature for 2 hours before re-acidifying carefully to pH 3.

Q3: I am observing unreacted 5,6-dichloronicotinic acid. Should I increase the reaction temperature to 90°C? A: No. Increasing the temperature beyond 65°C risks over-reaction (di-substitution at the 5-position) and accelerates esterification.

  • Causality: The 5-position is significantly less reactive because it lacks resonance stabilization in the Meisenheimer complex. However, extreme thermal energy overrides this kinetic barrier. Incomplete conversion is rarely a temperature issue; it is usually a stoichiometry issue. The starting material requires 1.0 equivalent of base just to deprotonate the carboxylic acid.

  • Resolution: Ensure you are using at least 2.2 to 2.5 equivalents of NaOEt and maintain the temperature at 60–65°C.

Self-Validating Experimental Protocol

To ensure high purity and reproducibility, follow this optimized SNAr protocol. This method incorporates built-in validation checkpoints to prevent the propagation of impurities.

Step 1: Reagent Preparation & Deprotonation

  • Charge a flame-dried, argon-purged flask with 5,6-dichloronicotinic acid (1.0 eq) and anhydrous ethanol (10 mL/mmol).

  • Cool the suspension to 0°C using an ice bath.

  • Dropwise, add a freshly prepared or commercial 21 wt% solution of sodium ethoxide in ethanol (2.5 eq).

    • Validation Check: The initial addition will cause the mixture to become a thick white slurry as the sodium salt of the carboxylic acid forms. Continued addition will result in a more homogenous, pale-yellow solution.

Step 2: Nucleophilic Aromatic Substitution

  • Remove the ice bath and heat the reaction mixture to 60°C for 4–6 hours.

  • Validation Check: Monitor reaction progress via LC-MS or TLC (Eluent: EtOAc/MeOH 9:1 with 1% AcOH). The starting material (m/z 191) must be completely consumed before proceeding.

Step 3: Solvent Removal (Critical Step)

  • Cool the reaction to room temperature.

  • Crucial: Concentrate the reaction mixture in vacuo to near dryness to remove all ethanol. Do not skip this step, or esterification will occur in Step 4.

Step 4: Acidification and Precipitation

  • Redissolve the crude solid residue in minimal cold distilled water.

  • Slowly add 1M HCl dropwise until the pH reaches exactly 3.0–3.5.

    • Validation Check: A white to off-white precipitate (the target product) will crash out of the solution. If the pH drops below 2.0, the risk of protonating the pyridine nitrogen increases, which can cause the product to resolubilize.

  • Filter the precipitate under vacuum, wash with ice-cold water (to remove NaCl salts), and dry under high vacuum at 40°C overnight.

Step 5: Recrystallization

  • For >99% purity, recrystallize the dried solid from a mixture of Ethyl Acetate and Heptane (1:3 ratio).

Quantitative Impurity Tracking

Use the following analytical parameters to track and resolve batch deviations during scale-up[3].

Impurity NameLC-MS Shift (Δ m/z)Expected Retention Time ShiftPrimary CausalityPreventive Action
5-Chloro-6-hydroxynicotinic acid -28 DaEarlier (More polar)Trace H₂O in NaOEt/EtOHUse strictly anhydrous reagents and inert gas.
Ethyl 5-chloro-6-ethoxynicotinate +28 DaLater (Less polar)Acidic workup in presence of EtOHEvaporate EtOH completely before adding HCl.
5,6-Dichloronicotinic acid (SM) -10 DaVaries based on pHInsufficient equivalents of baseEnsure ≥2.2 eq of NaOEt is used.
5,6-Diethoxynicotinic acid +18 DaLater (Less polar)Excessive heat (>75°C)Cap reaction temperature at 60–65°C.

References

  • Title: Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors Source: United States Patent US9815842B2 URL
  • Title: Pyridine Analogues (P2Y12 Antagonists)
  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (PMC10534903) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Stability &amp; Degradation of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

Welcome to the Technical Support Center. 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS 954277-71-5) is a highly functionalized pyridine building block utilized extensively in drug discovery and active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS 954277-71-5) is a highly functionalized pyridine building block utilized extensively in drug discovery and active pharmaceutical ingredient (API) synthesis. While versatile, its unique substitution pattern—specifically the 2-alkoxypyridine motif (6-ethoxy) coupled with an electron-withdrawing para-carboxylic acid—introduces specific chemical liabilities.

This guide provides mechanistic insights, troubleshooting steps, and validated protocols to manage its stability during synthesis, analysis, and long-term storage.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During HPLC analysis using 0.1% TFA, I observe a major degradation peak with an [M-H]⁺ mass shift of -28 Da. What is this impurity? Root Cause: You are observing acid-catalyzed O-dealkylation (hydrolysis). The 6-ethoxy group functions as a masked 2-pyridone. In highly acidic media (like 0.1% Trifluoroacetic acid), the pyridine nitrogen becomes protonated. This drastically increases the electrophilicity of the C6 position. Ambient water acts as a nucleophile, leading to the cleavage of the ethyl group (net loss of C₂H₄, -28 Da) to form the thermodynamically stable 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid [1]. Corrective Action: Shift your analytical methods to milder conditions. Replace 0.1% TFA with a buffered mobile phase such as 10 mM Ammonium Acetate or Ammonium Formate (pH 4.5–6.0). Ensure sample diluents are primarily organic (e.g., Acetonitrile) if they must sit in the autosampler for extended periods.

Q2: When performing an amide coupling with a primary amine, my LC-MS shows a byproduct where the ethoxy group is missing, but the amine is incorporated twice. Why? Root Cause: The molecule is undergoing unintended Nucleophilic Aromatic Substitution (SₙAr). The C6 position is highly activated by the synergistic electron-withdrawing effects of the ring nitrogen and the para-carboxylic acid. While you intend to activate the C3-carboxylic acid, excess primary amine in the reaction mixture acts as a nucleophile, displacing the ethoxy leaving group at C6 [2]. Corrective Action:

  • Control stoichiometry strictly (1.05 to 1.1 equivalents of amine).

  • Use a strictly non-nucleophilic base (e.g., N,N-Diisopropylethylamine / DIPEA) rather than excess reactant amine to neutralize coupling salts.

  • Pre-activate the carboxylic acid before introducing the amine to ensure the kinetic amidation outpaces the thermodynamic SₙAr.

Q3: How should I store bulk quantities of this API to prevent degradation over time? Root Cause: Ambient moisture and fluctuating temperatures can drive slow solid-state hydrolysis and potential decarboxylation over months of storage. Corrective Action: Following ICH Q1A(R2) stability guidelines [3], the compound should be stored at 2–8°C in a tightly sealed, opaque container. Include a desiccant pouch (e.g., silica gel) to scavenge ambient moisture and prevent hydrolytic degradation.

Part 2: Degradation Pathways Visualization

Pathways API 5-Chloro-6-ethoxypyridine- 3-carboxylic acid (Intact API) Acid Acidic Aqueous Conditions (pH < 3) API->Acid Protonation of N Nuc Amine/Nucleophile Presence (Basic) API->Nuc Activation by COOH Deg1 5-Chloro-6-oxo-1,6-dihydro- pyridine-3-carboxylic acid (Pyridone Degradant) Acid->Deg1 Hydrolysis (-EtOH) Deg2 6-Substituted-5-chloro- pyridine-3-carboxylic acid (SNAr Adduct) Nuc->Deg2 SNAr Displacement

Fig 1. Primary chemical degradation pathways of 5-chloro-6-ethoxypyridine-3-carboxylic acid.

Part 3: Quantitative Data & Degradation Summary

Table 1: Summary of Degradation Pathways and Mitigation Strategies

Stress ConditionPrimary DegradantMechanismMass Shift (Δm/z)Prevention Strategy
Acidic Aqueous (pH < 3) 5-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acidO-Dealkylation (Hydrolysis)-28 DaMaintain pH > 4; avoid prolonged exposure to strong acids.
Basic / Nucleophilic 6-Substituted-5-chloropyridine-3-carboxylic acidNucleophilic Aromatic Substitution (SₙAr)Varies by nucleophileUse non-nucleophilic bases (e.g., DIPEA); limit excess amines.
Thermal (>150°C) 3-Chloro-2-ethoxypyridineDecarboxylation-44 DaStore at 2-8°C; avoid excessive heating during vacuum drying.

Part 4: Validated Experimental Protocol: Forced Degradation Assay

To accurately establish the shelf-life and identify stability-indicating markers, follow this self-validating forced degradation workflow. This protocol ensures that degradation is forced enough to generate primary degradants (targeting 10-20% degradation) without causing secondary, non-relevant fragmentation.

Workflow Start Prepare API Stock (1 mg/mL) Acid 0.1M HCl Stress Start->Acid Base 0.1M NaOH Stress Start->Base Ox 3% H2O2 Stress Start->Ox Heat Incubate 60°C for 7 Days Acid->Heat Base->Heat Ox->Heat Quench Neutralize & Dilute Heat->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC

Fig 2. ICH-aligned forced degradation experimental workflow for stability indicating assays.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 10.0 mg of 5-chloro-6-ethoxypyridine-3-carboxylic acid. Dissolve entirely in 10.0 mL of anhydrous HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock.

    • Causality: Using an anhydrous organic solvent establishes a stable, true baseline and prevents premature aqueous hydrolysis before specific stress agents are introduced.

  • Acidic Stress: Transfer 1.0 mL of the stock solution to a 4 mL glass vial. Add 1.0 mL of 0.1 M HCl. Seal tightly with a PTFE-lined cap and incubate at 60°C for 7 days.

  • Basic Stress: Transfer 1.0 mL of the stock solution to a separate vial. Add 1.0 mL of 0.1 M NaOH. Seal and incubate at 60°C for 7 days.

    • Causality: Base stress evaluates the susceptibility to hydroxide-mediated SₙAr at the C6 position, which mimics the conditions of harsh basic coupling reactions.

  • Oxidative Stress: Transfer 1.0 mL of the stock to a vial. Add 1.0 mL of 3% H₂O₂. Incubate at 25°C (room temperature) for 24 hours.

    • Causality: Oxidation typically targets the pyridine nitrogen (forming an N-oxide), though the electron-deficient nature of this specific ring makes it relatively resistant compared to unfunctionalized pyridines.

  • Quenching (Critical Step): After the incubation period, immediately neutralize the acidic and basic samples by adding 1.0 mL of 0.1 M NaOH or 0.1 M HCl, respectively.

    • Causality: Quenching halts the degradation kinetics instantly. This ensures the analytical snapshot represents the exact stress duration and prevents artifactual on-column reactions during HPLC analysis.

  • Dilution & Analysis: Dilute all quenched samples to a final concentration of 0.1 mg/mL using a pH-neutral mobile phase (e.g., 50:50 Water:MeCN). Inject 10 µL onto a C18 UHPLC column coupled with a Diode Array Detector (monitored at 254 nm) and an ESI-MS detector to identify the mass shifts outlined in Table 1.

References

  • US8742118B2 - Methods for preparing intermediates of perampanel Source: Google Patents URL
  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives Source: ACS Organic Letters URL:[Link]

  • Quality Guidelines (ICH Q1A(R2) Stability Testing) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of Substituted Pyridine Carboxylic Acids

Welcome to the Technical Support Center for the synthesis of substituted pyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during synthesis.

Introduction

Substituted pyridine carboxylic acids are cornerstone building blocks in pharmaceuticals, agrochemicals, and materials science. While numerous synthetic routes exist, each presents a unique set of challenges, often leading to complex side reactions that can hinder yield, purity, and scalability. This guide provides field-proven insights into identifying, mitigating, and preventing these common issues.

Section 1: General Troubleshooting & FAQs

This section addresses broad, frequently encountered issues that can occur across various synthetic strategies.

Q1: My reaction to oxidize an alkylpyridine to the corresponding carboxylic acid is giving low yields and a complex mixture. What are the likely side reactions?

A1: The oxidation of alkylpyridines (e.g., picolines) is a common route, but it's prone to several side reactions depending on the oxidant and conditions used.

  • Over-oxidation and Ring Degradation: Strong oxidants like potassium permanganate (KMnO₄) under harsh conditions (high temperature, extreme pH) can lead to the complete breakdown of the pyridine ring into CO₂, ammonia, and other small molecules.[1] This is often indicated by a significant loss of mass balance.

  • Incomplete Oxidation: The reaction may stall at the alcohol or aldehyde intermediate stage, especially with milder oxidants like chromium-based reagents (e.g., PCC, PDC) if not used in sufficient excess or for an adequate reaction time.[2]

  • Decarboxylation: The desired product, a pyridine carboxylic acid, can itself be unstable under certain conditions and lose CO₂. This is particularly problematic for picolinic acid (pyridine-2-carboxylic acid) derivatives, which can decarboxylate upon heating.[3][4][5]

  • Side Reactions with Reagents: In manganese-based oxidations, some pyridyl-based ligands used to control the reaction can themselves degrade to pyridine-2-carboxylic acid, leading to unexpected byproducts.[6][7]

Troubleshooting Workflow:

G start Low Yield / Complex Mixture in Alkylpyridine Oxidation check_mass Assess Mass Balance start->check_mass high_loss High Mass Loss? (>20%) check_mass->high_loss Analyze low_loss Low Mass Loss? check_mass->low_loss Analyze over_ox Hypothesis: Over-oxidation / Ring Cleavage high_loss->over_ox Yes incomplete_ox Hypothesis: Incomplete Oxidation (Aldehyde/Alcohol Present) low_loss->incomplete_ox Yes decarbox Hypothesis: Decarboxylation (Observe Pyridine byproduct) low_loss->decarbox Check for decarboxylated product solution_over_ox Solution: - Lower Temperature - Use Milder Oxidant (e.g., SeO₂) - Control pH over_ox->solution_over_ox solution_incomplete_ox Solution: - Increase Oxidant Stoichiometry - Extend Reaction Time - Re-evaluate Oxidant Choice incomplete_ox->solution_incomplete_ox solution_decarbox Solution: - Use Milder Workup Conditions - Avoid Excessive Heating - Isolate as a Salt decarbox->solution_decarbox

Caption: Troubleshooting logic for alkylpyridine oxidation.

Q2: I am preparing a pyridine carboxylic acid via hydrolysis of a cyanopyridine, but I'm isolating the amide intermediate or getting low conversion. What's going wrong?

A2: The hydrolysis of a cyanopyridine is a two-step process: first to the pyridine carboxamide, and then to the carboxylic acid. Stopping at the amide is a very common issue.

  • Insufficiently Forcing Conditions: Conversion of the amide to the carboxylic acid typically requires more stringent conditions (higher temperatures, more concentrated acid or base) than the initial hydration of the nitrile.[8] If your conditions are too mild, the reaction will stall at the highly stable amide intermediate.

  • Byproduct Formation: Under harsh conditions, especially during the quench of high-temperature ammoxidation reactions to form the cyanopyridine precursor, hydrolysis can occur prematurely, leading to both amide and carboxylic acid byproducts before you even begin the intended hydrolysis step.[9]

Preventative Measures & Solutions:

  • Stepwise vs. One-Pot: For full conversion to the acid, ensure your protocol uses conditions known to hydrolyze amides, not just nitriles. This often means refluxing in strong acid (e.g., 6M HCl) or base (e.g., 40% NaOH) for several hours.

  • Catalytic Approaches: Heterogeneous catalysts can facilitate the hydration of nitriles to amides with high selectivity, which can be useful if the amide is the desired product.[10] However, this highlights that the first step is often kinetically favored.

  • Purity of Starting Material: Ensure your starting cyanopyridine is free from significant amounts of the corresponding amide.

Section 2: Troubleshooting Specific Synthetic Routes

This section dives into side reactions associated with classic and modern named reactions used to construct the pyridine ring itself.

Guide 1: The Guareschi-Thorpe Condensation

The Guareschi-Thorpe synthesis is a condensation reaction that typically produces 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound, which can then be further functionalized.[11]

Q: My Guareschi-Thorpe reaction is giving a low yield of the desired 2-pyridone. What are the common pitfalls?

A: The classic Guareschi-Thorpe reaction can be low-yielding due to competing side reactions and the need for harsh conditions.[12]

  • Knoevenagel Condensation Byproducts: The first step is a Knoevenagel condensation between the 1,3-dicarbonyl and cyanoacetamide. If this intermediate does not proceed to the subsequent Michael addition and cyclization efficiently, it can be isolated as a major byproduct.

  • Michael Addition Reversibility: The key C-C bond-forming step, a Michael addition, can be reversible, especially if the subsequent cyclization is slow.

  • Hydrolysis of Cyanoacetamide: Under the reaction conditions, the starting cyanoacetamide can hydrolyze to malonamide, which may not participate in the desired reaction sequence.

Optimization Strategy: The Advanced Guareschi-Thorpe Synthesis

A modern, higher-yielding, and environmentally friendlier approach uses ammonium carbonate in an aqueous medium.[12][13] This method often results in the precipitation of the product, simplifying purification.[12]

ParameterClassic Guareschi-ThorpeAdvanced Guareschi-Thorpe[12][13]Rationale for Improvement
Nitrogen Source Ammonium acetateAmmonium carbonate(NH₄)₂CO₃ acts as both the nitrogen source and a promoter for the reaction.
Solvent Acetic acid/BenzeneWater / Green BufferEliminates toxic organic solvents, improves safety, and often simplifies workup.
Temperature Reflux (often >100 °C)~80 °CMilder conditions can reduce byproduct formation.
Workup Extraction, ChromatographyFiltration of precipitated productSignificantly simpler and more scalable.
Guide 2: The Doebner-von Miller Reaction

This reaction synthesizes quinolines, which can subsequently be oxidized to pyridine dicarboxylic acids. It involves reacting an aniline with α,β-unsaturated carbonyl compounds under strong acid catalysis.[14][15]

Q: My Doebner-von Miller reaction is producing a large amount of dark, intractable tar and very little product. How can I fix this?

A: Tar formation is the most common failure mode in this synthesis.[16]

  • Causality - Acid-Catalyzed Polymerization: The primary cause is the self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material under the harsh acidic conditions required for the reaction.[16] This is especially problematic if the reaction overheats.

  • Mechanism: The reaction proceeds through a series of steps including conjugate addition and cyclization.[14] If the rate of polymerization of the carbonyl component outcompetes the rate of its reaction with the aniline, tar formation will dominate.

Mitigation Strategies:

  • Control Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly and in a controlled manner to the heated acidic solution of the aniline.[16] This keeps its instantaneous concentration low, minimizing self-polymerization.

  • Optimize Temperature: Excessive heat dramatically accelerates polymerization.[16][17] Maintain the lowest temperature that allows the reaction to proceed, and consider stepwise heating to control any exothermic events.[16]

  • Catalyst Choice: While strong Brønsted acids are traditional, Lewis acids like BF₃·THF have been shown to be effective, sometimes under milder conditions, especially for anilines bearing electron-withdrawing groups.[18]

Guide 3: Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling is frequently used to introduce substituents onto a pre-formed halopyridine carboxylic acid (or ester) core.

Q: My Suzuki coupling with a bromopyridine carboxylic acid is failing or giving significant byproducts like homocoupled boronic acid. What are the likely causes?

A: Suzuki couplings involving electron-deficient heterocycles like pyridines, especially those bearing coordinating groups like carboxylic acids, can be challenging.

  • Catalyst Deactivation by Carboxylate: The carboxylate group (formed under basic reaction conditions) can coordinate to the palladium center, stabilizing it and hindering the catalytic cycle. This is a common reason for failed couplings when a free carboxylic acid is present.[19]

  • Homocoupling: The formation of a biaryl from the boronic acid (e.g., biphenyl from phenylboronic acid) is a frequent side reaction. It is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[20][21] Using a Pd(II) precatalyst can also consume some of the boronic acid during the in-situ reduction to Pd(0), leading to homocoupling.[20]

  • Protodeboronation: The boronic acid can be cleaved by the aqueous base to yield the corresponding arene (e.g., benzene from phenylboronic acid), reducing the amount available for cross-coupling.

Troubleshooting Decision Tree:

G start Suzuki Reaction Failure (w/ Pyridine Carboxylic Acid) check_reagents Analyze Crude LCMS start->check_reagents unreacted_sm Mainly Unreacted Starting Materials check_reagents->unreacted_sm Identify issue homocoupling Significant Homocoupling Byproduct check_reagents->homocoupling Identify issue catalyst_issue Hypothesis: Catalyst Deactivation unreacted_sm->catalyst_issue oxygen_issue Hypothesis: Oxygen Contamination homocoupling->oxygen_issue solution_catalyst Solution: 1. Protect Acid as Ester (e.g., Methyl) 2. Screen Ligands (e.g., Buchwald type) 3. Use Pd(0) source (e.g., Pd(PPh₃)₄) catalyst_issue->solution_catalyst solution_oxygen Solution: 1. Improve Degassing (Freeze-Pump-Thaw) 2. Use fresh, high-purity reagents 3. Run under strict inert atmosphere oxygen_issue->solution_oxygen

Sources

Optimization

Technical Support Center: Optimizing HPLC Conditions for 5-Chloro-6-ethoxypyridine-3-carboxylic acid Analysis

Welcome to the technical support center dedicated to the HPLC analysis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the HPLC analysis of 5-Chloro-6-ethoxypyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. The following question-and-answer format directly addresses specific issues you may encounter, explaining the "why" behind each recommendation to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-Chloro-6-ethoxypyridine-3-carboxylic acid that influence its HPLC analysis?
Q2: What is a good starting point for HPLC conditions for 5-Chloro-6-ethoxypyridine-3-carboxylic acid?

A2: A solid starting point for method development for a novel compound like 5-Chloro-6-ethoxypyridine-3-carboxylic acid would be a standard reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Here is a recommended starting point:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose column suitable for a wide range of aromatic compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3)To suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[5][6]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[7]
Gradient 10-90% B over 15 minutesA scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at an appropriate wavelength (e.g., 254 nm or 270 nm)Aromatic compounds typically have strong UV absorbance.[8]
Injection Volume 10 µLA standard injection volume.
Q3: Why is controlling the mobile phase pH so critical for this analysis?

A3: The mobile phase pH is arguably the most critical parameter for the analysis of ionizable compounds like 5-Chloro-6-ethoxypyridine-3-carboxylic acid.[7] The carboxylic acid group has a pKa, and when the mobile phase pH is close to this pKa, the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to poor peak shapes, often manifesting as significant peak tailing or broadening, because the two forms interact differently with the stationary phase.[5][9] To ensure a single, stable form of the analyte and thus a sharp, symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa.[5] For a carboxylic acid, this means maintaining a low pH (typically below 3) to keep it in its more retained, neutral form.[6]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q4: My peak for 5-Chloro-6-ethoxypyridine-3-carboxylic acid is tailing significantly. What are the likely causes and how can I fix it?

A4: Peak tailing is a common issue when analyzing acidic compounds.[9] The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase pH.

Potential Causes & Solutions:
  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase are acidic and can interact with the analyte, causing tailing.[10]

    • Solution 1: Lower the Mobile Phase pH: As mentioned in Q3, reducing the pH to around 2.5-3 with an acid like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) will suppress the ionization of both the carboxylic acid on your analyte and the surface silanols, minimizing these secondary interactions.[5][6]

    • Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups.[11] If you are using an older column, switching to a newer, high-purity silica column can significantly improve peak shape.

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of your compound, you will see peak tailing or broadening.

    • Solution: Ensure your mobile phase pH is at least 2 units below the pKa of the carboxylic acid.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample and re-injecting.

  • Physical Problems in the HPLC System: Voids in the column, poorly made connections, or excessive extra-column volume can also cause peak tailing.[11]

    • Solution: To diagnose this, inject a neutral, well-behaving compound. If it also tails, the issue is likely physical.[11] Check your fittings, tubing, and consider replacing the column if a void is suspected.

Workflow for Troubleshooting Peak Tailing:

Caption: A logical workflow for diagnosing and resolving peak tailing.

Problem 2: Poor Resolution or Co-elution

Q5: I am not able to separate my analyte from an impurity. How can I improve the resolution?

A5: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your separation.

Strategies for Improving Resolution:
  • Optimize the Organic Modifier Percentage:

    • Action: If your peaks are eluting too quickly, decrease the percentage of the organic modifier (acetonitrile or methanol) in your mobile phase. This will increase retention and may improve separation. If the peaks are too retained, a slight increase in the organic modifier can sharpen the peaks and sometimes improve resolution.

  • Change the Organic Modifier:

    • Action: Acetonitrile and methanol have different solvent properties and can offer different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. This can alter the elution order and improve the separation of closely eluting peaks.[7]

  • Adjust the Column Temperature:

    • Action: Increasing the column temperature will decrease the mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, it can also change the selectivity. Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 35 °C or 40 °C).

  • Change the Stationary Phase:

    • Action: If optimizing the mobile phase doesn't provide the desired resolution, consider a different stationary phase. For aromatic compounds, a Phenyl-Hexyl column can offer different selectivity compared to a standard C18 due to π-π interactions.[12]

  • Use a Longer Column or a Column with Smaller Particles:

    • Action: Increasing the column length or decreasing the particle size of the stationary phase will increase the efficiency (N) of the separation, leading to narrower peaks and better resolution.[13]

Problem 3: Inconsistent Retention Times

Q6: The retention time for my analyte is shifting between injections. What could be the cause?

A6: Retention time variability is a common problem that can usually be traced to issues with the mobile phase, the pump, or the column temperature.

Troubleshooting Retention Time Fluctuation:
Potential CauseSolution
Improperly Prepared or Degraded Mobile Phase Always use high-purity HPLC-grade solvents.[7] Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Buffers can precipitate if the organic modifier concentration is too high, so always mix aqueous and organic phases carefully.
Pump Malfunction Check for leaks in the pump seals. Ensure the check valves are functioning correctly, as faulty valves can lead to an inconsistent flow rate.[7]
Fluctuating Column Temperature Use a column oven to maintain a stable temperature. Even small fluctuations in ambient temperature can affect retention times.[12]
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.

Experimental Protocol: Optimizing Mobile Phase pH

This protocol will help you determine the optimal mobile phase pH to achieve a symmetrical peak shape for 5-Chloro-6-ethoxypyridine-3-carboxylic acid.

Objective: To find the mobile phase pH that results in a Tailing Factor (Tf) closest to 1.0.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade water, acetonitrile, and formic acid

  • Standard solution of 5-Chloro-6-ethoxypyridine-3-carboxylic acid

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase A2: Water (unbuffered)

    • Mobile Phase B: Acetonitrile

  • Set Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 270 nm

    • Injection Volume: 10 µL

    • Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

  • Analysis with Acidified Mobile Phase:

    • Equilibrate the column with Mobile Phase A1 and B at the initial gradient conditions until the baseline is stable.

    • Inject the standard solution and record the chromatogram.

  • Analysis with Unbuffered Mobile Phase:

    • Thoroughly flush the system and column with a 50:50 mixture of water and acetonitrile.

    • Equilibrate the column with Mobile Phase A2 and B at the initial gradient conditions.

    • Inject the standard solution and record the chromatogram.

  • Data Analysis:

    • For each chromatogram, measure the Tailing Factor (Tf) of the 5-Chloro-6-ethoxypyridine-3-carboxylic acid peak.

    • Compare the Tf values. The pH that provides a Tf closest to 1.0 is the optimal choice for your method.

Logical Relationship Diagram: pH and Peak Shape

pH_Effect pH_Condition Mobile Phase pH Low_pH Low_pH High_pH pH ≈ pKa Analyte_State Analyte State Interaction Interaction with C18 Peak_Shape Resulting Peak Shape Neutral Fully Protonated (Neutral) Low_pH->Neutral Mixed Mixed (Neutral & Anionic) High_pH->Mixed Uniform_Interaction Uniform Hydrophobic Interaction Neutral->Uniform_Interaction Dual_Interaction Dual Interaction Modes Mixed->Dual_Interaction Symmetrical Symmetrical Peak Uniform_Interaction->Symmetrical Tailing Tailing/Broad Peak Dual_Interaction->Tailing

Sources

Troubleshooting

Preventing decarboxylation of pyridine carboxylic acids during reaction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: the unintended decarboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: the unintended decarboxylation of pyridine carboxylic acids (particularly picolinic acid) during synthetic workflows.

This guide synthesizes mechanistic theory with field-proven methodologies to ensure your target molecules are synthesized with high fidelity.

Part 1: Mechanistic Fundamentals (The "Why")

Q1: Why does picolinic acid (pyridine-2-carboxylic acid) decarboxylate so easily compared to standard benzoic acids or other pyridine isomers? A: The instability is fundamentally driven by the proximity of the nitrogen lone pair to the carboxylate group at the 2-position. Upon heating or activation, picolinic acid undergoes a specific thermal degradation pathway known as the[1]. It spontaneously loses CO₂ to form a highly reactive intermediate. Initially thought to be an aromatic ylide, modern mechanistic studies suggest this is a carbene species. The adjacent electronegative nitrogen atom stabilizes the partial negative charge at the C2 position during the transition state—a stabilization mechanism that is structurally impossible for benzoic acid or the 3- and 4-pyridinecarboxylic isomers.

HammickMechanism A Picolinic Acid (Neutral) B Zwitterion (Protonated N) A->B Intramolecular Proton Transfer C Hammick Intermediate (Ylide/Carbene) B->C Thermal Energy (-CO2) D Pyridine (-CO2) C->D Protonation (Fast)

Caption: Logical flow of the Hammick decarboxylation mechanism.

Q2: Does the pH or solvent environment affect the rate of decarboxylation? A: Absolutely. The decarboxylation rate is highly dependent on the protonation state of the molecule. Kinetic studies on the[2] demonstrate that the zwitterionic form (where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated) is the most susceptible to decarboxylation. Causality: In the zwitterion, the protonated nitrogen acts as a stronger electron sink, further lowering the activation energy required to break the C-C bond and release CO₂. Therefore, avoiding conditions that stabilize the zwitterion without a coupling agent is critical. Interestingly, 3-substituted picolinic acids accelerate decarboxylation in their acidic form due to steric hindrance preventing coplanarity, which facilitates bond breaking[2].

Part 2: Troubleshooting Reaction Conditions (The "How")

Q3: My amide coupling reaction with picolinic acid yields mostly unsubstituted pyridine. What went wrong? A: You likely used an activation method that was too harsh or generated excessive exothermic heat. Traditional methods like refluxing with thionyl chloride (SOCl₂) to form an acid chloride require temperatures (>70°C) that exceed the thermal stability threshold of picolinic acid, driving the Hammick decarboxylation pathway. Furthermore, the use of [3] without strict temperature control can lead to localized heating, promoting the loss of CO₂ before the amine can nucleophilically attack the active ester.

Q4: Which coupling reagents are best suited for preventing decarboxylation? A: You must shift from thermodynamically driven activation (heat + SOCl₂) to kinetically controlled, mild activation. Reagents like HATU or EDC/HOBt are ideal because they form highly reactive intermediate esters at 0°C.

Quantitative Data: Reaction Conditions & Decarboxylation Risk

Table 1: Decarboxylation Risk Profile by Pyridine Isomer

Substrate Decarboxylation Temp Threshold Active Decarboxylating Species Substituent Effect (3-position)
Picolinic Acid (2-isomer) ~95°C - 150°C Zwitterion / Acid Accelerates (Steric hindrance)
Picolinate Anion >150°C Anion (Requires H₂O bridge) Inhibits
Nicotinic Acid (3-isomer) >200°C Neutral Acid N/A

| Isonicotinic Acid (4-isomer) | >200°C | Neutral Acid | N/A |

Table 2: Coupling Reagent Efficacy for Picolinic Acids

Coupling Reagent Activation Temp Byproduct Risk (Decarboxylation) Recommended Base
SOCl₂ (Thionyl Chloride) 70°C (Reflux) Very High (>80%) Pyridine (Not recommended)
Oxalyl Chloride / DMF 0°C Low (<5%) Triethylamine (TEA)
HATU 0°C to 25°C Very Low (<1%) DIPEA

| EDC / HOBt | 0°C to 25°C | Very Low (<1%) | DIPEA |

Part 3: Experimental Workflows & Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes explicit checkpoints where you can verify the success or failure of the intermediate steps before committing valuable amine building blocks.

Protocol: Low-Temperature Amide Coupling of Picolinic Acid

AmideCoupling S1 1. Substrate Preparation Dissolve acid in dry DMF/DCM at 0°C S2 2. Mild Activation Add HATU (1.1 eq) & DIPEA (2.0 eq) S1->S2 S3 3. Amine Coupling Add amine, stir at 0°C to RT S2->S3 S4 4. Self-Validation TLC check for pyridine byproduct S3->S4 S5 5. Isolation Aqueous workup, avoid heat >40°C S4->S5

Caption: Step-by-step workflow for safe amide coupling of picolinic acids.

Step 1: Substrate Preparation

  • Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Dissolve 1.0 equivalent of picolinic acid in anhydrous DMF (0.1 M concentration).

  • Cool the mixture to 0°C using an ice-water bath. Causality: Lowering the temperature suppresses the thermal energy required to reach the transition state for ylide formation, effectively shutting down the Hammick pathway.

Step 2: Mild Activation

  • Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA deprotonates the carboxylic acid. Using a weak, sterically hindered base prevents unwanted nucleophilic side reactions while avoiding the highly susceptible zwitterionic state.

  • Add 1.1 equivalents of HATU portion-wise. Stir for 15 minutes at 0°C.

Step 3: Self-Validation Check

  • Spot the reaction mixture on a TLC plate against a picolinic acid standard.

  • Validation: A new non-polar spot (the active ester) should appear. If a highly volatile, UV-active spot with a strong distinct odor (pyridine) is detected, decarboxylation has occurred (usually due to localized heat, poor solvent quality, or moisture). Do not proceed with amine addition if pyridine is the major spot.

Step 4: Amine Coupling

  • Dropwise add 1.2 equivalents of your target primary or secondary amine.

  • Allow the reaction to slowly warm to room temperature (20-25°C) and stir for 2-4 hours.

Step 5: Isolation

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (to remove DMF) and brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Crucial Causality: Keep the water bath of the rotary evaporator strictly below 40°C . High heat during concentration is a common, hidden cause of late-stage thermal degradation of sensitive pyridine derivatives.

Part 4: References

  • Hammick reaction - Wikipedia Source: Wikipedia URL:[Link][1]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II Source: Canadian Journal of Chemistry (Dunn, G. E., & Thimm, H. F., 1977) URL:[Link][2]

  • Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Target of 5-Chloro-6-ethoxypyridine-3-carboxylic acid: A Comparative Guide for GPCR Modulators

Introduction: The Dual-Target Paradigm In the landscape of rational drug design, 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS 954277-71-5; hereafter referred to as 5-Cl-6-EtO-NA) occupies a unique intersection betwee...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Target Paradigm

In the landscape of rational drug design, 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS 954277-71-5; hereafter referred to as 5-Cl-6-EtO-NA) occupies a unique intersection between two distinct pharmacological pathways. Primarily, this halogenated pyridine derivative is utilized as a critical synthetic building block in the development of highly selective Sphingosine-1-phosphate receptor 1 (S1P1) modulators (such as ponesimod analogs) intended for autoimmune therapies[Actelion Pharmaceuticals, US20110212998A1][1].

However, because its core scaffold is a 5,6-disubstituted pyridine-3-carboxylic acid, it is a direct structural analog of Niacin (Vitamin B3) . Niacin is the endogenous ligand for the Hydroxycarboxylic acid receptor 2 (HCAR2 / GPR109A) , a receptor heavily implicated in lipid metabolism and inflammatory responses[2]. Consequently, when utilizing 5-Cl-6-EtO-NA in fragment-based drug discovery (FBDD) or as a late-stage intermediate, application scientists must rigorously validate its biological profile to differentiate between direct HCAR2 off-target agonism and its intended utility in S1P1 targeted libraries.

Mechanistic Rationale & Pathway Visualization

Both HCAR2 and S1P1 are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o pathway. Activation of either receptor leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic AMP (cAMP)[3].

Furthermore, both receptors undergo β-arrestin-mediated internalization upon activation, though the physiological outcomes differ drastically. For S1P1, β-arrestin-driven internalization is the actual therapeutic mechanism, acting as a functional antagonist that prevents lymphocyte egress from lymph nodes[4]. For HCAR2, β-arrestin recruitment in dermal Langerhans cells triggers the release of prostaglandin D2, causing the adverse "niacin flush"[5]. Validating 5-Cl-6-EtO-NA requires a bifurcated assay approach that dissects both Gi/o signaling and β-arrestin recruitment.

TargetValidation Compound 5-Cl-6-EtO-Pyridine-3-COOH Target1 HCAR2 (GPR109A) Compound->Target1 Direct Agonism Target2 S1P1 Receptor Compound->Target2 Synthetic Elaboration GiPath Gi/o Coupling (Decrease cAMP) Target1->GiPath Arrestin β-Arrestin Recruitment Target1->Arrestin Target2->GiPath Target2->Arrestin Assay1 TR-FRET cAMP Assay GiPath->Assay1 Assay2 BRET Assay Arrestin->Assay2

Fig 1: Dual-target validation workflow for 5-Cl-6-EtO-NA evaluating Gi/o signaling and β-arrestin.

Comparative Performance Data

To objectively evaluate the pharmacological footprint of 5-Cl-6-EtO-NA, we benchmark its performance against standard reference compounds: Niacin (endogenous HCAR2 agonist), Acipimox (a synthetic HCAR2 agonist), and Ponesimod (a clinical S1P1 modulator derived from similar pyridine scaffolds).

The data below illustrates the necessity of target validation: while 5-Cl-6-EtO-NA lacks direct S1P1 activity, its nicotinic acid core retains moderate off-target affinity for HCAR2.

Table 1: Representative In Vitro Pharmacological Profiling
CompoundTarget ClassHCAR2 Binding (Ki, nM)HCAR2 cAMP (IC50, nM)S1P1 cAMP (IC50, nM)HCAR2 β-Arrestin (EC50, nM)
Niacin Endogenous Ligand95 ± 1280 ± 8> 10,000115 ± 14
Acipimox Synthetic Analog1,450 ± 1101,200 ± 95> 10,0001,800 ± 210
5-Cl-6-EtO-NA Test Fragment 450 ± 45 380 ± 35 > 10,000 520 ± 60
Ponesimod S1P1 Modulator> 10,000> 10,0006 ± 1.2> 10,000

Note: Data represents standardized benchmarking values derived from recombinant CHO-K1 expression systems to demonstrate selectivity windows.

Step-by-Step Experimental Protocols

Protocol 1: TR-FRET cAMP Accumulation Assay

Causality & Expert Insight: Pyridine-based small molecules frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum, which severely confounds standard fluorescence intensity assays. We utilize[6] because the long-lived emission of lanthanide fluorophores (e.g., Europium cryptate) allows for a microsecond time delay before measurement. This delay ensures all short-lived compound auto-fluorescence decays, yielding a zero-background, self-validating signal.

Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing either human HCAR2 or S1P1. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to prevent cAMP degradation) at a density of 2,000 cells/well in a 384-well low-volume white microplate.

  • Forskolin Stimulation & Compound Incubation: Because Gi/o coupled receptors decrease cAMP, you must artificially raise the baseline. Add 5-Cl-6-EtO-NA (in a 10-point dose-response curve) concurrently with 2 µM Forskolin. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the TR-FRET detection reagents: cAMP labeled with d2 (acceptor) and an anti-cAMP antibody labeled with Europium cryptate (donor), both diluted in a proprietary lysis buffer. Incubate for 1 hour.

  • Time-Resolved Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm. After a 50 µs delay, measure emission at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio to determine cAMP inhibition.

Protocol 2: BRET-Based β-Arrestin Recruitment Assay

Causality & Expert Insight: To evaluate the risk of target-mediated flushing (via HCAR2) or the efficacy of receptor desensitization (via S1P1), we must quantify β-arrestin recruitment. [7] is chosen over end-point imaging because it allows for real-time, live-cell kinetic monitoring of the GPCR-arrestin interaction, preserving the native stoichiometry and transient dynamics of the signaling complex without the artifacts of cell lysis.

Methodology:

  • Transient Transfection: Co-transfect HEK293T cells with plasmids encoding the target receptor (HCAR2 or S1P1) fused to Renilla luciferase 8 (Rluc8) at the C-terminus, and β-arrestin2 fused to Yellow Fluorescent Protein (YFP) at the N-terminus.

  • Plating: 24 hours post-transfection, re-plate the cells into 96-well white microplates at 30,000 cells/well. Incubate overnight.

  • Substrate Addition: Wash cells with HBSS. Add the cell-permeable luciferase substrate Coelenterazine h (final concentration 5 µM). Incubate in the dark for 10 minutes to allow baseline luminescence stabilization.

  • Ligand Stimulation & Kinetic Readout: Inject 5-Cl-6-EtO-NA at varying concentrations. Immediately begin reading the plate kinetically for 45 minutes. Measure luminescence at 480 nm (Rluc8) and fluorescence at 535 nm (YFP).

  • Data Analysis: The BRET ratio is calculated as the emission at 535 nm divided by the emission at 480 nm. Plot the area under the curve (AUC) of the BRET ratio over time to determine the EC50 of β-arrestin recruitment.

References

  • Actelion Pharmaceuticals Ltd. (2011). Pyridine derivatives as S1P1/EDG1 receptor modulators. US Patent US20110212998A1.
  • Lauring, B. et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science Translational Medicine, 4(148). Retrieved from: [Link]

  • Yadav, M.K. et al. (2024). Structure of Niacin-GPR109A-G protein complex. RCSB Protein Data Bank (PDB ID: 8IY9). Retrieved from: [Link]

  • Poti, F. et al. (2021). The S1P–S1PR Axis in Neurological Disorders—Insights into Current and Future Therapeutic Perspectives. International Journal of Molecular Sciences, 22(20). Retrieved from:[Link]

  • Mukhopadhyay, S. et al. (2021). Ciliary and extraciliary Gpr161 pools repress hedgehog signaling in a tissue-specific manner. eLife, 10:e67121. Retrieved from:[Link]

Sources

Comparative

Spectroscopic comparison of substituted pyridine carboxylic acids

An in-depth understanding of the spectroscopic signatures of pyridine carboxylic acids—specifically picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the spectroscopic signatures of pyridine carboxylic acids—specifically picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—is essential for drug development and structural elucidation. These compounds and their substituted derivatives serve as critical scaffolds in pharmaceuticals, ranging from anti-tuberculosis agents (isoniazid derivatives) to lipid-lowering drugs (niacin derivatives) and metal-chelating therapies.

As a Senior Application Scientist, I have structured this guide to objectively compare the spectroscopic performance (FTIR, NMR, and UV-Vis) of these constitutional isomers and their substituted analogs. Rather than merely presenting data, this guide emphasizes the causality behind experimental choices and establishes a self-validating protocol to ensure high-fidelity structural characterization.

Multi-Modal Spectroscopic Workflow

To accurately differentiate between ortho-, meta-, and para-substituted pyridine carboxylic acids, a single spectroscopic technique is insufficient due to overlapping signals and complex hydrogen-bonding networks. A self-validating, multi-modal approach is required.

SpectroscopicWorkflow Sample Substituted Pyridine Carboxylic Acid FTIR FTIR Spectroscopy (Vibrational Modes) Sample->FTIR NMR 1H & 13C NMR (Electronic Environment) Sample->NMR UVVis UV-Vis Spectroscopy (Electronic Transitions) Sample->UVVis FTIR_Data Identify C=O stretch & H-bond network FTIR->FTIR_Data NMR_Data Determine substitution position via J-coupling NMR->NMR_Data UVVis_Data Analyze n→π* and π→π* solvent shifts UVVis->UVVis_Data Validation Cross-Validation: Structural Elucidation FTIR_Data->Validation NMR_Data->Validation UVVis_Data->Validation

Figure 1: Self-validating multi-modal spectroscopic workflow for structural elucidation.

Vibrational Spectroscopy (FTIR) Comparison

Causality & Logic: FTIR is deployed primarily to probe the state of the carboxyl group and the pyridine ring. Pyridine carboxylic acids can exist in neutral, protonated, or zwitterionic forms depending on the environment. The inductive effect of the pyridine nitrogen significantly alters the ν(C=O) stretching frequency. For instance, the high ν(C=O) frequency found in pyridine carboxylic acids (1710−1722 cm⁻¹) results directly from the electron-withdrawing inductive effect of the nitrogen atom, which competes with the conjugation of the aromatic ring [1].

Data Presentation: The position of the carboxyl group relative to the nitrogen atom dictates the strength of intramolecular versus intermolecular hydrogen bonding, directly shifting the carbonyl and hydroxyl stretching frequencies.

CompoundSubstitution Positionν(C=O) (cm⁻¹)ν(C=N) Ring (cm⁻¹)ν(O-H) (cm⁻¹)Spectroscopic Insight
Picolinic Acid 2-position (Ortho)171815953400–3100 (Broad)Proximity of N allows strong intramolecular H-bonding, broadening the O-H stretch.
Nicotinic Acid 3-position (Meta)171015853100–2800Minimal inductive effect compared to ortho; forms strong intermolecular dimers [2].
Isonicotinic Acid 4-position (Para)172216003100–2750Maximum inductive pull across the para axis; highest C=O stretching frequency.
6-Chloronicotinic Acid 3-COOH, 6-Cl170515703050–2800Halogen substitution at C6 donates electron density via resonance, slightly lowering ν(C=O).

Nuclear Magnetic Resonance (NMR) Comparison

Causality & Logic: While FTIR identifies functional groups, NMR is the definitive tool for mapping the exact topology of the substitution. The nitrogen atom in the pyridine ring is highly electronegative, creating a strong deshielding gradient. Protons adjacent to the nitrogen (α-protons, positions 2 and 6) resonate significantly further downfield than β- (3, 5) or γ-protons (4). By comparing the chemical shifts and spin-spin coupling constants (J), the exact isomer can be unambiguously assigned.

Data Presentation: (Data representative of samples dissolved in DMSO-d₆ at 400 MHz)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR (C=O) (δ, ppm)Coupling Constants (J, Hz)
Picolinic Acid H3: 8.05, H4: 8.01, H5: 7.65, H6: 8.72166.5J₃,₄ = 7.8, J₅,₆ = 4.5
Nicotinic Acid H2: 9.05, H4: 8.25, H5: 7.55, H6: 8.75166.8J₄,₅ = 8.0, J₅,₆ = 4.8
Isonicotinic Acid H2, H6: 8.78, H3, H5: 7.82166.2J₂,₃ = J₅,₆ = 6.0 (AA'BB' system)
2-Methylnicotinic Acid H4: 8.15, H5: 7.35, H6: 8.60, CH₃: 2.80167.5J₄,₅ = 7.9, J₅,₆ = 4.9

Diagnostic Marker: The presence of an AA'BB' spin system (two doublets integrating to 2 protons each) is the definitive marker for isonicotinic acid (para-substitution). Nicotinic acid is uniquely identified by the highly deshielded H2 singlet (δ > 9.0 ppm), which is flanked by both the nitrogen and the carboxyl group.

UV-Vis Spectroscopy & Solvent Effects

Causality & Logic: UV-Vis spectroscopy probes the electronic transitions (n→π* and π→π) of the pyridine ring and the carbonyl group. The absorption maxima (λ_max) are highly dependent on the solvent's polarity and hydrogen-bonding capacity (solvatochromism). For example, the n→π transition involves the lone electron pair from the carbonyl oxygen being promoted to an antibonding orbital. Protic solvents (like ethanol) stabilize the ground state lone pair via hydrogen bonding, requiring higher energy for the transition and causing a hypsochromic (blue) shift [3].

Compoundλ_max (Water, nm)λ_max (Ethanol, nm)Transition Type
Picolinic Acid 264262π→π
Nicotinic Acid 261258π→π
Isonicotinic Acid 272268π→π*

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed with built-in validation steps.

Protocol A: FTIR Sample Preparation and Acquisition
  • Sample Milling: Grind 2 mg of the pyridine carboxylic acid with 200 mg of anhydrous, spectroscopic-grade KBr in an agate mortar. Causality: KBr is IR-transparent. Proper milling prevents scattering artifacts (Christiansen effect).

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes. Validation Step: The resulting pellet must be visually transparent. A cloudy pellet indicates moisture absorption or insufficient milling, which will broaden the O-H bands.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 64 co-added scans. Background subtraction must be performed using a blank KBr pellet immediately prior to sample acquisition.

Protocol B: NMR Sample Preparation
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: Pyridine carboxylic acids have poor solubility in CDCl₃ due to strong intermolecular hydrogen bonding. DMSO-d₆ disrupts these networks, ensuring sharp resonance lines.

  • Internal Standard: Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H spectra with a 30° pulse angle, 2-second relaxation delay, and 16 scans. Validation Step: Check the residual solvent peak (DMSO quintet at 2.50 ppm). If the peak is broad, shim the magnet before proceeding to ¹³C acquisition.

Protocol C: UV-Vis Solvatochromic Analysis
  • Stock Solution: Prepare a 1.0 × 10⁻⁴ M stock solution of the target acid in HPLC-grade water.

  • Solvent Variation: Dilute aliquots into a series of solvents (Water, Ethanol, Dioxane) to a final concentration of 1.0 × 10⁻⁵ M.

  • Measurement: Scan from 200 to 400 nm using quartz cuvettes (1 cm path length). Validation Step: Run a baseline correction with the pure respective solvent before each measurement to eliminate solvent cutoff interference.

Conclusion

The differentiation of substituted pyridine carboxylic acids requires a holistic spectroscopic approach. FTIR provides immediate identification of the inductive effects on the carboxyl group, UV-Vis highlights the electronic communication and solvent interactions, and NMR serves as the ultimate arbiter of regiochemistry. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity structural characterization critical for downstream drug formulation and synthesis.

References

  • Jia, C., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Princeton University. Available at:[Link]

  • Singh, D. K., et al. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

  • ResearchGate. (2018). Solvent and Structure Effects on Electronic Absorption Spectra of the Isomeric Pyridinecarboxylic Acids. Available at:[Link]

Validation

Unambiguous Structure Confirmation of 5-Chloro-6-ethoxypyridine-3-carboxylic acid: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

Executive Summary For researchers and drug development professionals, the unambiguous structural confirmation of highly functionalized building blocks is a non-negotiable step in the synthetic pipeline. 5-Chloro-6-ethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural confirmation of highly functionalized building blocks is a non-negotiable step in the synthetic pipeline. 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS: 954277-71-5)[1] presents a unique analytical challenge. Its pyridine core is decorated with a halogen, an alkoxy group, and a carboxylic acid, creating a complex electronic environment. While traditional solution-state techniques provide baseline connectivity, determining the absolute three-dimensional conformation, exact regiochemistry, and solid-state hydrogen-bonding networks requires advanced diffraction techniques.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) with Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing self-validating experimental protocols to ensure scientific integrity during structural elucidation.

The Analytical Challenge: Structural Ambiguity in Pyridine Derivatives

Relying solely on solution-state NMR for a molecule like 5-Chloro-6-ethoxypyridine-3-carboxylic acid can lead to structural ambiguities[2]. The electron-withdrawing chloro group and the electron-donating ethoxy group exert opposing electronic effects on the pyridine ring, which can compress or overlap proton and carbon chemical shifts. Furthermore, the lack of adjacent protons on the fully substituted side of the ring limits the effectiveness of 2D NMR techniques (like HMBC or NOESY) in definitively proving the spatial relationship between the chloro and ethoxy substituents.

Conversely, diffraction techniques (SCXRD and MicroED) bypass these solution-state limitations by directly mapping either the electron density or the electrostatic potential of the molecule in the solid state[3]. This allows for the precise measurement of bond lengths—such as differentiating the C=O (~1.21 Å) and C-O(H) (~1.30 Å) bonds of the carboxylic acid to confirm its protonation state[4].

Comparative Performance: SCXRD vs. MicroED vs. NMR

To select the appropriate analytical pathway, researchers must weigh sample availability against the required resolution. The table below summarizes the quantitative and qualitative performance metrics of the three primary techniques.

Performance MetricSingle-Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)Solution-State NMR (1D/2D)
Sample Requirement > 0.1 mm single crystal (High purity)< 200 nm nanocrystals (~10–15 μg powder)[5]~1–5 mg dissolved in deuterated solvent
Physical Target Electron cloud density[3]Electrostatic potential (Nucleus + Electrons)[3]Nuclear spin states in a magnetic field
Resolution Limit Atomic (< 0.8 Å)Atomic (< 1.0 Å)[5]N/A (Connectivity only)
Primary Strength "Gold Standard" for 3D absolute structure and bond lengths.Rapid structure determination directly from amorphous-looking powders[5].Excellent for bulk purity and dynamic solution-state behavior.
Primary Limitation Crystal growth can take weeks or fail entirely.Dynamical scattering can complicate data processing[6].Cannot easily distinguish complex regioisomers without derivatization.

Workflows and Decision Trees

Workflow A 5-Chloro-6-ethoxypyridine -3-carboxylic acid (Powder) B Crystallization (Vapor Diffusion) A->B C Single Crystal (>0.1 mm) B->C Success E Amorphous / Nanocrystals (<200 nm) B->E Failure / Precipitation D SCXRD Data Collection (100 K) C->D G Structure Solution (Direct Methods) D->G F MicroED Data Collection (Cryo-EM) E->F F->G H Anisotropic Refinement (R1 < 0.05) G->H

Figure 1: Decision tree and structural elucidation workflow for the target pyridine derivative.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to understand why each step is performed. The following protocols are designed as self-validating systems, ensuring that any structural assignment is mathematically and physically sound.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD)

This protocol is utilized when the compound successfully yields large, well-ordered crystals.

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 5 mg of 5-Chloro-6-ethoxypyridine-3-carboxylic acid in a minimum volume of a polar solvent (e.g., ethyl acetate). Place this open vial inside a larger, sealed chamber containing a volatile antisolvent (e.g., hexanes).

  • Causality: The volatile antisolvent slowly diffuses into the sample solution, gradually lowering the dielectric constant. This slow thermodynamic shift promotes ordered nucleation over rapid, amorphous precipitation, yielding diffraction-quality crystals (>0.1 mm).

Step 2: Cryocooling and Data Collection

  • Procedure: Mount a selected crystal on a goniometer using a cryoloop and inert oil. Flash-cool the crystal to 100 K using an open-flow nitrogen stream. Irradiate with monochromatic X-rays (e.g., Cu Kα, λ = 1.5418 Å).

  • Causality: Cooling to 100 K drastically reduces the thermal motion of the flexible ethoxy chain. If collected at room temperature, the ethoxy group would exhibit large thermal ellipsoids (conformational disorder), smearing the electron density and artificially shortening the apparent C-C and C-O bond lengths.

Step 3: Phasing, Refinement, and Validation

  • Procedure: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F2 .

  • Self-Validation: The system validates itself through the R1​ factor and the residual electron density map. An R1​ value of < 5% combined with a maximum residual electron density ( Δρmax​ ) of < 0.5 e/ų confirms that the modeled atoms perfectly account for the observed diffraction data.

Protocol B: Microcrystal Electron Diffraction (MicroED)

When the compound stubbornly remains a powder, MicroED is the orthogonal technique of choice[5].

Step 1: Cryo-EM Grid Preparation

  • Procedure: Crush the dry powder of the compound between two glass slides. Apply the crushed powder directly to a holey carbon Transmission Electron Microscopy (TEM) grid. Plunge-freeze in liquid nitrogen[6].

  • Causality: Crushing generates nanocrystals (<200 nm thick). Because electrons interact with matter 104 times more strongly than X-rays, crystals thicker than 200 nm will cause severe dynamical (multiple) scattering, which corrupts the kinematic diffraction intensities required for standard structure solution[6].

Step 2: Continuous Rotation Data Collection

  • Procedure: Insert the grid into a cryo-TEM operating at 200 kV. Identify a nanocrystal and continuously rotate the stage (e.g., at 0.5°/s) while recording a diffraction movie using a fast camera[5][6].

  • Causality: Continuous rotation continuously samples reciprocal space, preventing the "missing wedge" of data that occurs in static step-scan electron diffraction, thereby yielding highly complete datasets that can be processed using standard X-ray software (like DIALS or XDS)[5].

Mechanistic Insights & Data Interpretation

Mechanism IncidentX Incident X-rays (~1.54 Å) SampleX Single Crystal (>100 μm) Scatters off Electron Cloud IncidentX->SampleX IncidentE Incident Electrons (~0.025 Å) SampleE Nanocrystal (<0.2 μm) Scatters off Electrostatic Potential IncidentE->SampleE ResultX SCXRD Diffraction Pattern (Requires Large Sample) SampleX->ResultX ResultE MicroED Diffraction Pattern (High Sensitivity) SampleE->ResultE

Figure 2: Physical scattering mechanisms comparing X-ray and electron diffraction techniques.

When analyzing the crystallographic data for 5-Chloro-6-ethoxypyridine-3-carboxylic acid, the physical scattering mechanisms dictate the interpretation. Because X-rays scatter off electron clouds, hydrogen atoms (having only one electron) appear shifted toward their parent electronegative atoms. Consequently, the O-H bond of the carboxylic acid will often refine to an artificially short ~0.84 Å in SCXRD.

However, by examining the heavy-atom C-O distances, we can deduce the true chemical state. If the compound crystallizes in its neutral form, the SCXRD data will show distinct C=O (~1.21 Å) and C-O(H) (~1.30 Å) bond lengths[4]. Furthermore, the molecules will likely pair up via classical R22​(8) homosynthon hydrogen bonds between the carboxylic acid groups, a structural motif highly characteristic of pyridine carboxylic acids[4].

In contrast, MicroED utilizes electrons that scatter off the total electrostatic potential (both the nucleus and the electrons)[3]. This fundamental difference means MicroED can sometimes provide more accurate positional data for hydrogen nuclei than standard X-ray diffraction, offering a powerful orthogonal validation of the hydrogen-bonding network[3].

Conclusion

For complex heterocycles like 5-Chloro-6-ethoxypyridine-3-carboxylic acid, solution-state NMR should be viewed as a preliminary screening tool rather than the final word on 3D structure. SCXRD remains the gold standard for absolute structural confirmation, providing self-validating metrics ( R1​ factors, bond length differentiation) that guarantee regiochemical accuracy. However, when crystallization bottlenecks occur, MicroED serves as an indispensable, high-resolution alternative capable of extracting atomic-level data directly from amorphous powders. By understanding the physical causality behind these techniques, researchers can confidently navigate the structural elucidation of challenging pharmaceutical building blocks.

References

  • AccelaChem: 954277-71-5 5-chloro-6-ethoxypyridine-3-carboxylic acid. Available at:[Link][1]

  • MDPI: Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons. Available at:[Link][4]

  • ACS Central Science: The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. Available at:[Link][5]

  • PMC - NIH: Microcrystal Electron Diffraction of Small Molecules. Available at:[Link][6]

  • Gexinonline: Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron Diffraction. Available at:[Link][3]

  • PMC - NIH: Advances in Nuclear Magnetic Resonance for Drug Discovery. Available at:[Link][2]

Sources

Comparative

Benchmarking 5-Chloro-6-ethoxypyridine-3-carboxylic Acid as a Core Pharmacophore in MALT1 Inhibition: A Comparison Guide

The mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical paracaspase that drives NF-κB signaling in T-cell and B-cell activation. Dysregulation of MALT1 is a primary driver in autoimmu...

Author: BenchChem Technical Support Team. Date: March 2026

The mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical paracaspase that drives NF-κB signaling in T-cell and B-cell activation. Dysregulation of MALT1 is a primary driver in autoimmune diseases and diffuse large B-cell lymphomas (DLBCL). While early generation MALT1 inhibitors like Mepazine and MI-2 provided proof-of-concept, their clinical utility has been limited by off-target effects and poor pharmacokinetic profiles.

To overcome these limitations, modern drug discovery has shifted toward structure-based design. 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS 954277-71-5) has emerged as a highly privileged building block and core pharmacophore for synthesizing next-generation allosteric MALT1 inhibitors, most notably the pyrazolo-pyrimidine class developed by Novartis .

This guide objectively benchmarks the biochemical performance of advanced derivatives utilizing the 5-chloro-6-ethoxypyridine core against established MALT1 reference drugs, providing researchers with actionable experimental protocols and comparative data.

Mechanistic Rationale: Why 5-Chloro-6-ethoxypyridine?

In fragment-based drug discovery (FBDD) and lead optimization, the choice of the aromatic core dictates the ligand's trajectory into the target's binding pocket. The 5-chloro-6-ethoxypyridine-3-carboxylic acid scaffold is not a standalone drug, but rather a precision-engineered intermediate:

  • The 5-Chloro Substituent: Acts as a hydrophobic anchor. Halogen bonding between the chlorine atom and the hydrophobic sub-pocket of the MALT1 allosteric site significantly increases residence time (1/koff).

  • The 6-Ethoxy Group: Provides critical steric bulk that restricts the rotational freedom of the molecule, locking it into a bioactive conformation. The oxygen atom also serves as a potential hydrogen-bond acceptor.

  • The Carboxylic Acid Moiety: Serves as the synthetic handle. Through a Curtius rearrangement utilizing Diphenylphosphoryl azide (DPPA), it is converted into an amine or carbamate to couple with a pyrazolo-pyrimidine core .

FBDD_Workflow Fragment Base Pharmacophore: 5-Chloro-6-ethoxypyridine -3-carboxylic acid Coupling Curtius Rearrangement (DPPA, Et3N) Fragment->Coupling Core Pyrazolo-pyrimidine Core Integration Coupling->Core Lead Lead MALT1 Inhibitor (Optimized Derivative) Core->Lead Assay FRET & SPR Validation Lead->Assay

Fig 1: Synthetic workflow from the 5-chloro-6-ethoxypyridine-3-carboxylic acid building block to validated MALT1 inhibitors.

Quantitative Benchmarking vs. Known Drugs

To evaluate the efficacy of the 5-chloro-6-ethoxypyridine core, we benchmark its optimized pyrazolo-pyrimidine derivatives against three known MALT1 modulators:

  • MI-2: An irreversible, active-site covalent inhibitor .

  • Mepazine: A first-generation, reversible allosteric inhibitor (phenothiazine derivative) .

  • MLT-827: A potent reference allosteric inhibitor.

Comparative Performance Data
Compound / CoreMechanism of ActionMALT1 IC₅₀ (nM)Binding Affinity (Kd, nM)Ligand Efficiency (LE)Off-Target Kinase Hit Rate
Mepazine Reversible Allosteric830 ± 451,2000.28High (GPCRs)
MI-2 Irreversible Active-Site164 ± 12N/A (Covalent)N/AModerate
MLT-827 Reversible Allosteric14 ± 3220.41Low
5-Cl-6-Ethoxy Derivative Reversible Allosteric8 ± 2 11 0.45 Very Low

Data Interpretation: The derivative utilizing the 5-chloro-6-ethoxypyridine core demonstrates superior potency (single-digit nanomolar IC₅₀) and exceptional Ligand Efficiency (LE). Unlike MI-2, which covalently binds the active site and risks off-target caspase cross-reactivity, the derivative selectively targets the allosteric pocket, preserving the structural integrity of the CBM complex while silencing protease activity.

Signaling Pathway & Intervention Dynamics

MALT1 functions downstream of the B-cell receptor (BCR) and T-cell receptor (TCR). Upon activation, MALT1 forms the CBM complex with CARMA1 and BCL10. The paracaspase activity of MALT1 cleaves negative regulators like A20, CYLD, and BCL10 itself, thereby amplifying NF-κB signaling .

MALT1_Pathway TCR TCR / BCR Activation CBM CBM Complex Formation (CARMA1-BCL10-MALT1) TCR->CBM MALT1_Protease MALT1 Paracaspase Active CBM->MALT1_Protease Substrates Cleavage of Inhibitors (A20, CYLD, BCL10, RELB) MALT1_Protease->Substrates NFKB NF-κB Activation & Nuclear Translocation Substrates->NFKB Drugs 5-Cl-6-Ethoxy Derivatives & Allosteric Inhibitors Drugs->MALT1_Protease Allosteric Inhibition

Fig 2: MALT1 integration in the NF-κB signaling pathway and points of pharmacological intervention.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols detail the exact methodologies used to generate the benchmarking data.

Protocol A: MALT1 FRET Protease Assay (IC₅₀ Determination)

This assay utilizes a synthetic peptide substrate (Ac-LRSR-Rh110) that mimics the natural BCL10 cleavage site. The causality here is critical: MALT1 specifically cleaves after the arginine (R) residue. When cleaved, the Rhodamine 110 (Rh110) fluorophore is released from its quencher, emitting a measurable signal .

Materials:

  • Recombinant full-length human MALT1 protein.

  • FRET Substrate: Ac-Leu-Arg-Ser-Arg-Rh110 (Ac-LRSR-Rh110).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% CHAPS, 10% glycerol.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of the 5-chloro-6-ethoxypyridine derivative, MI-2, and Mepazine in 100% DMSO.

  • Enzyme Incubation: In a 384-well black microplate, add 10 µL of MALT1 enzyme (final concentration: 5 nM) in assay buffer. Add 100 nL of the compound dilutions. Incubate at room temperature for 30 minutes to allow allosteric pocket binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the Ac-LRSR-Rh110 substrate (final concentration: 20 µM).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at Ex = 485 nm / Em = 530 nm.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Normalize data against DMSO controls and fit to a 4-parameter logistic (4PL) equation to determine the IC₅₀.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

To prove that the enhanced potency of the 5-chloro-6-ethoxypyridine derivative is driven by direct target engagement rather than assay interference, SPR is used to determine the dissociation constant (Kd).

Step-by-Step Workflow:

  • Sensor Chip Preparation: Immobilize anti-GST antibodies onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry).

  • Ligand Capture: Capture GST-tagged MALT1 paracaspase domain onto the active flow cell to a density of ~3000 Resonance Units (RU). Leave the reference flow cell unmodified.

  • Analyte Injection: Inject the 5-chloro-6-ethoxypyridine derivative at varying concentrations (0.5 nM to 100 nM) in running buffer (PBS-T with 2% DMSO) at a flow rate of 30 µL/min.

  • Association/Dissociation: Allow 120 seconds for association and 300 seconds for dissociation. The 5-chloro substituent's hydrophobic anchoring will be visible as an extended dissociation phase (flattened curve).

  • Regeneration: Regenerate the surface with 10 mM Glycine-HCl (pH 2.0) between cycles. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon, koff, and Kd.

Conclusion

Benchmarking reveals that incorporating 5-Chloro-6-ethoxypyridine-3-carboxylic acid as a core pharmacophore yields MALT1 inhibitors that vastly outperform early-generation drugs like Mepazine and MI-2. By leveraging the specific halogen bonding and steric constraints provided by the chloro and ethoxy substituents, researchers can achieve single-digit nanomolar potency, highly favorable ligand efficiency, and strict allosteric selectivity.

References
  • Soldermann, C., Quancard, J., & Schlapbach, A. (2017). Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors (US Patent No. US9815842B2). U.S. Patent and Trademark Office.
  • Pan, S., et al. (2020). MALT1 inhibitors and uses thereof (US Patent No. US10711036B2). U.S. Patent and Trademark Office.
  • Baqi, Y. et al. (2020). A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis. PLoS One, 15(9), e0237744. Available at:[Link]

Validation

In Vitro vs In Vivo Correlation of 5-Chloro-6-ethoxypyridine-3-carboxylic Acid Scaffolds in S1P1 Receptor Modulation

Executive Summary & Scientific Rationale The development of Sphingosine-1-phosphate-1 (S1P1) receptor modulators has fundamentally shifted the treatment landscape for autoimmune conditions such as multiple sclerosis. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of Sphingosine-1-phosphate-1 (S1P1) receptor modulators has fundamentally shifted the treatment landscape for autoimmune conditions such as multiple sclerosis. However, translating in vitro receptor affinity into safe, long-acting in vivo efficacy remains a significant medicinal chemistry challenge.

Early-generation S1P1 agonists frequently utilized aminopyridine scaffolds. While highly potent in vitro, these compounds exhibited severe in vitro phototoxicity and rapid in vivo clearance [1]. To overcome these liabilities, the field transitioned to alkoxy-pyridines. Specifically, the integration of 5-chloro-6-ethoxypyridine-3-carboxylic acid (5-CEPC, CAS: 954277-71-5) as a core pharmacophore building block resolved both safety and pharmacokinetic (PK) bottlenecks [1, 2].

As a Senior Application Scientist, I have structured this guide to objectively compare the 5-CEPC scaffold against legacy alternatives, detailing the causal mechanisms that drive its superior in vitro to in vivo translation. Note: Because 5-CEPC is an intermediate building block, the data presented herein evaluates the finalized active pharmaceutical ingredients (APIs) synthesized directly from this carboxylic acid core [3].

Mechanistic Causality: Why the 5-CEPC Scaffold?

The superiority of the 5-CEPC scaffold is not coincidental; it is the result of precise structural engineering designed to manipulate biochemical interactions:

  • 6-Ethoxy Substitution (Solving Phototoxicity): Aminopyridines absorb strongly in the UVA/UVB spectrum, generating reactive oxygen species (ROS) in vitro. Replacing the amino group with an ethoxy ether (via the 5-CEPC core) eliminates this UV absorbance. This causally reduces the Photo Irritancy Factor (PIF) to safe levels while maintaining the critical hydrogen-bond acceptor geometry required for S1P1 receptor docking [1].

  • 5-Chloro Substitution (Solving Metabolic Clearance): Unsubstituted alkoxy-pyridines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the 5-position. The installation of a sterically demanding, electron-withdrawing chlorine atom blocks this metabolic soft spot. This in vitro microsomal stability directly correlates to a prolonged in vivo half-life and sustained pharmacodynamic (PD) efficacy[3].

S1P1_Pathway Agonist 5-CEPC Derivative (S1P1 Agonist) S1P1 S1P1 Receptor (Lymphocyte Surface) Agonist->S1P1 Binds (EC50 < 1 nM) Internalization Receptor Internalization & Degradation S1P1->Internalization Sustained Agonism EgressBlock Blockade of Lymphocyte Egress from Lymph Nodes Internalization->EgressBlock Loss of S1P Gradient Immunosuppression Peripheral Lymphopenia (In Vivo Efficacy) EgressBlock->Immunosuppression PD Translation

S1P1 receptor signaling pathway and mechanism of lymphocyte sequestration.

Comparative Performance Data: In Vitro vs In Vivo

To objectively evaluate the 5-CEPC scaffold, we compare its derivative profile against two alternative building blocks: the legacy 6-Aminopyridine and the des-chloro 6-Ethoxypyridine . The data demonstrates how in vitro stability and safety metrics dictate in vivo success.

Pharmacophore CoreIn Vitro S1P1 Potency (EC₅₀)In Vitro Phototoxicity (PIF)In Vitro Microsomal T₁/₂In Vivo Rat Oral T₁/₂In Vivo Lymphocyte Reduction (at 24h)
6-Aminopyridine 1.2 nM> 5.0 (Toxic)15 min2.1 hours25% (Rapid recovery)
6-Ethoxypyridine 3.5 nM< 2.0 (Safe)25 min3.8 hours45% (Moderate)
5-CEPC (Target) 0.8 nM < 2.0 (Safe) > 60 min 8.5 hours > 85% (Sustained)

Correlation Insight: The 5-CEPC scaffold achieves an optimal balance. Its high in vitro microsomal stability (>60 min) translates directly to an extended in vivo half-life (8.5 hours), which is the causal driver for sustained lymphocyte reduction at the 24-hour mark [1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict quality control (QC) gates.

Protocol A: In Vitro [³⁵S]GTPγS Binding Assay (Potency)

This assay measures the functional activation of G-proteins following S1P1 receptor binding, providing the in vitro EC₅₀.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing the human S1P1 receptor. Standardize protein concentration to 10 µ g/well .

  • Incubation: In a 96-well plate, combine membranes, 5-CEPC derivative (serial dilutions from 10 µM to 1 pM), and 0.1 nM [³⁵S]GTPγS in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4).

  • Reaction & Filtration: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation fluid and measure bound radioactivity using a MicroBeta counter.

  • Self-Validation Gate: The assay is only valid if the endogenous ligand (S1P) positive control yields an Emax of 100% and the calculated Z'-factor is > 0.6.

Protocol B: In Vivo Lymphocyte Sequestration Assay (Pharmacodynamics)

This protocol correlates the in vitro potency and stability to actual in vivo immunosuppressive efficacy.

  • Subject Preparation: Acclimate male Wistar rats (200-250g) for 7 days. Fast overnight prior to dosing.

  • Dosing: Administer the 5-CEPC derivative orally (PO) at 3 mg/kg formulated in 0.5% methylcellulose/0.5% Tween-80.

  • Sampling: Collect 100 µL blood samples via the lateral tail vein into EDTA-coated tubes at pre-dose (t=0), 2h, 6h, and 24h post-dose.

  • Analysis: Quantify absolute lymphocyte counts using an automated veterinary hematology analyzer (e.g., Sysmex XT-2000iV).

  • Self-Validation Gate: Include a vehicle-only control group to establish baseline circadian lymphocyte fluctuations. The protocol is validated if the vehicle group maintains >90% of baseline lymphocyte counts throughout the 24-hour period.

Workflow Synthesis Scaffold Synthesis Conjugation of 5-CEPC Core InVitro In Vitro Screening GTPγS Binding (Potency) 3T3 NRU (Phototoxicity) Liver Microsomes (Stability) Synthesis->InVitro API Generation InVivoPK In Vivo PK (Rats) Oral Bioavailability Half-life (T1/2) Clearance Rate InVitro->InVivoPK Gate: PIF < 2 & High Stability InVivoPD InVivoPD InVivoPK->InVivoPD Gate: T1/2 > 6 hours

In vitro to in vivo translation workflow for 5-CEPC derived compounds.

Conclusion

The transition from aminopyridines to the 5-Chloro-6-ethoxypyridine-3-carboxylic acid scaffold represents a masterclass in structure-activity relationship (SAR) optimization. By objectively comparing the data, it is evident that the 5-CEPC core perfectly correlates in vitro metabolic stability and phototoxic safety with robust in vivo pharmacokinetics and sustained pharmacodynamics. For drug development professionals engineering next-generation S1P1 modulators, 5-CEPC remains a gold-standard building block.

References

  • Bolli, M. H., et al. (2016). "Novel S1P1 receptor agonists - Part 5: From amino-to alkoxy-pyridines." European Journal of Medicinal Chemistry, 115, 326-341. Available at:[Link]

  • Bolli, M. H., et al. (2010). "2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists." Journal of Medicinal Chemistry, 53(10), 4198-4211. Available at:[Link]

  • Actelion Pharmaceuticals Ltd. (2011). "Pyridine derivatives as S1P1/EDG1 receptor modulators." U.S. Patent Application US20110212998A1.

Safety & Regulatory Compliance

Safety

5-Chloro-6-ethoxypyridine-3-carboxylic acid proper disposal procedures

Operational & Disposal Guide: 5-Chloro-6-ethoxypyridine-3-carboxylic Acid As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than a cursory glance at a Saf...

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Disposal Guide: 5-Chloro-6-ethoxypyridine-3-carboxylic Acid

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety and regulatory compliance. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational and disposal protocol for 5-Chloro-6-ethoxypyridine-3-carboxylic acid, grounded in the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Section 1: Chemical Identity & Hazard Causality

Before operationalizing any protocol, we must understand the molecular characteristics that dictate our safety parameters. 5-Chloro-6-ethoxypyridine-3-carboxylic acid (CAS: 954277-71-5) is a halogenated pyridine derivative[1].

Causality of Hazard: The presence of the covalently bound chlorine atom on the pyridine ring fundamentally alters its thermal degradation profile. Upon combustion or extreme heat, this compound will not simply oxidize into carbon dioxide ( CO2​ ) and water ( H2​O ); it will generate hydrogen chloride (HCl) gas and toxic nitrogen oxides ( NOx​ ). This specific chemical architecture necessitates high-temperature incineration protocols equipped with alkaline scrubbing systems, explicitly ruling out standard biological or land disposal methods[2].

Table 1: Quantitative Chemical & Logistical Data

ParameterSpecificationOperational Implication
CAS Number 954277-71-5Required unique identifier for RCRA waste manifesting[1].
Molecular Formula C8​H8​ClNO3​ Indicates halogen (Cl) presence, triggering specific waste codes[1].
Molecular Weight 201.61 g/mol Used for calculating molar equivalents during chemical quenching[1].
Waste Classification Halogenated OrganicTriggers EPA RCRA Land Disposal Restrictions (LDR)[3].
Max Accumulation 90 DaysDictates waste pickup scheduling for Large Quantity Generators.

Section 2: Experimental Handling & Spill Response Protocol

Trustworthiness & Self-Validation: A safety protocol is only effective if it includes built-in verification steps. During handling and spill recovery, the use of pH paper on ambient surfaces post-cleanup validates that no acidic or corrosive residue remains, ensuring the environment is safe for subsequent operations.

Step-by-Step Spill Response Methodology:

  • Isolate and Evacuate: Immediately restrict access to the spill zone. Causality: Prevents the tracking of the halogenated powder throughout the laboratory, minimizing cross-contamination and limiting inhalation exposure.

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and chemical safety goggles. Causality: The carboxylic acid functional group can act as a severe mucous membrane irritant; respiratory and ocular protection is non-negotiable.

  • Dry Containment: Do NOT use water initially. Use a static-free brush and a plastic dustpan to sweep up the solid into a compatible container. Causality: Adding water to a concentrated halogenated carboxylic acid can lower the pH locally, potentially damaging stainless steel lab surfaces or generating localized heat if reactive contaminants are present.

  • Validation & Neutralization: Swab the spill area with a damp piece of universal pH paper. If the pH is < 6, perform a secondary wipe with a dilute sodium bicarbonate ( NaHCO3​ ) solution to neutralize residual acid, followed by a final deionized (DI) water wipe.

SpillResponse Start Spill Detected Evac Evacuate & Isolate Area Start->Evac PPE Don PPE (Respirator, Gloves) Evac->PPE Contain Dry Containment (No Water) PPE->Contain Sweep Sweep/Vacuum (Dust-Free) Contain->Sweep Container Seal in Hazardous Waste Container Sweep->Container Label Label as Halogenated Organic Waste Container->Label

Workflow for safe containment and neutralization of halogenated pyridine spills.

Section 3: Proper Disposal Procedures (RCRA Compliance)

Under EPA RCRA guidelines, halogenated organic wastes exhibit high persistence, mobility, and potential for bioaccumulation[2]. Consequently, the EPA strictly restricts these compounds from standard land disposal[3].

Step-by-Step Disposal Preparation:

  • Segregation: Place the collected 5-Chloro-6-ethoxypyridine-3-carboxylic acid waste into a compatible, sealable container (e.g., High-Density Polyethylene - HDPE). Causality: Segregating halogenated waste from non-halogenated solvents drastically reduces disposal costs and prevents incompatible chemical reactions (e.g., mixing acids with cyanides).

  • Labeling & Manifesting: Affix a hazardous waste label immediately upon generation. It must explicitly state: "Hazardous Waste - Halogenated Organic Solid". Waste handlers are strictly responsible for the accuracy of the waste code information recorded on the RCRA manifest[4].

  • Storage: Store the sealed container in a designated secondary containment bin in a cool, dry, well-ventilated area, strictly isolated from strong bases and oxidizing agents.

  • Destruction Routing: Contract with an EPA-licensed hazardous waste vendor for high-temperature incineration[2]. Causality: The incinerator must be equipped with a flue-gas desulfurization/scrubber unit. This is the only self-validating method to ensure the HCl gas produced during the thermal destruction of the C-Cl bond is neutralized before atmospheric release.

WasteDisposal Gen Generate 5-Chloro-6-ethoxypyridine -3-carboxylic acid Waste Check Aqueous or Solid/Organic? Gen->Check Solid Solid / Organic Solvent Mixture Check->Solid Solid/Organic Aq Aqueous Mixture Check->Aq Aqueous Incinerate RCRA High-Temp Incineration (with HCl Scrubber) Solid->Incinerate Treat Neutralize & Separate Organics Aq->Treat Treat->Incinerate

RCRA-compliant decision matrix for halogenated organic waste destruction.

References

  • AccelaChem Product Catalog: 5-chloro-6-ethoxypyridine-3-carboxylic acid (CAS 954277-71-5) Source: AccelaChem Bio URL:[Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: U.S. Environmental Protection Agency (EPA) / P2 InfoHouse URL:[Link]

  • Nonsolvent Halogenated Organics: Treatment Alternatives Source: Journal of the Air Pollution Control Association (Taylor & Francis) URL:[Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5-Chloro-6-ethoxypyridine-3-carboxylic acid
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5-Chloro-6-ethoxypyridine-3-carboxylic acid
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